Product packaging for D-Heptamannuronic acid(Cat. No.:)

D-Heptamannuronic acid

Cat. No.: B12422548
M. Wt: 1250.9 g/mol
InChI Key: GXPCMELWUBXVLD-JFCDRGONSA-N
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Description

D-Heptamannuronic acid is a useful research compound. Its molecular formula is C42H58O43 and its molecular weight is 1250.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H58O43 B12422548 D-Heptamannuronic acid

Properties

Molecular Formula

C42H58O43

Molecular Weight

1250.9 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1

InChI Key

GXPCMELWUBXVLD-JFCDRGONSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Heptamannuronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Heptamannuronic acid is a linear oligosaccharide composed of seven β-(1→4)-linked D-mannuronic acid residues. This oligomer, a constituent of alginate from marine brown algae and certain bacteria, is gaining significant attention within the scientific community for its immunomodulatory and neuroprotective properties. Research indicates that mannuronate oligosaccharides (MOS), including the heptameric form, can modulate cellular signaling pathways, primarily through interaction with Toll-like receptor 4 (TLR4). This technical guide provides a comprehensive overview of the structure of this compound, methodologies for its synthesis and analysis, and its known biological functions, with a focus on its interaction with cellular signaling cascades.

The Core Structure of this compound

This compound is not a monolithic seven-carbon sugar acid, but rather a homooligomer consisting of seven D-mannuronic acid units. The constituent monomers are linked by β-(1→4) glycosidic bonds.

The repeating monosaccharide unit, D-mannuronic acid, is a uronic acid derived from the C6 oxidation of D-mannose. In the pyranose form, it adopts a 4C1 chair conformation. The β-configuration of the anomeric carbon (C1) and its linkage to the hydroxyl group at the C4 position of the adjacent monomer results in a linear polysaccharide chain.

The overall structure can be represented as: (β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)

Visualization of the Monomeric Unit and Linkage

Caption: β-(1→4) linkage between two D-mannuronic acid units.

Quantitative Structural Data
ParameterTypical Value RangeNotes
Glycosidic Bond Length (C1-O4') 1.41 - 1.43 ÅThe length of the covalent bond between the anomeric carbon of one residue and the oxygen of the hydroxyl group of the next.
Glycosidic Bond Length (O4'-C4') 1.42 - 1.44 ÅThe length of the covalent bond between the glycosidic oxygen and the carbon of the adjacent residue.
Glycosidic Angle (Φ) 115° - 117°The torsion angle defined by O5-C1-O4'-C4'.
Glycosidic Angle (Ψ) 110° - 115°The torsion angle defined by C1-O4'-C4'-C5'.

Note: These values are estimations based on related structures and may vary depending on the specific conformation and environment of the this compound molecule.

Experimental Protocols

The preparation and analysis of this compound and other mannuronate oligosaccharides (MOS) involve a combination of chemical and enzymatic methods for synthesis/degradation and sophisticated analytical techniques for characterization.

Synthesis and Preparation of Mannuronate Oligosaccharides

The chemical synthesis of β-mannuronic acid oligomers is a complex process due to the stereochemical challenges of forming the β-(1→4) linkage. A common strategy involves a multi-step process:

  • Preparation of a Protected Mannose Donor: D-mannose is chemically modified with protecting groups to prevent unwanted side reactions. A key step is the introduction of a 4,6-O-benzylidene acetal, which helps to favor the formation of the β-glycosidic bond.

  • Glycosylation: The protected mannose donor is reacted with a protected mannose acceptor in the presence of a promoter to form the disaccharide. This step is repeated iteratively to build the desired oligomer length.

  • Oxidation: The primary alcohol at the C6 position of each mannose residue is selectively oxidized to a carboxylic acid to form the mannuronic acid residues. This is often achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

  • Deprotection: All protecting groups are removed to yield the final oligosaccharide.

A more common method for obtaining MOS is the controlled depolymerization of alginate, a naturally occurring polysaccharide rich in mannuronic acid.

Protocol Outline for Acid Hydrolysis:

  • Dissolution: A solution of sodium alginate is prepared in deionized water.

  • Acidification: The pH of the solution is adjusted to a specific acidic value (e.g., pH 3-5) using an acid such as hydrochloric acid.

  • Hydrolysis: The solution is heated (e.g., 80-100°C) for a defined period. The duration of heating controls the average molecular weight of the resulting oligosaccharides.

  • Neutralization and Purification: The reaction is stopped by neutralization. The resulting mixture of oligosaccharides is then purified and fractionated based on size, often using size-exclusion chromatography.

G Workflow for Preparation of MOS by Acid Hydrolysis A Sodium Alginate Solution B Acidification (e.g., HCl) A->B C Controlled Heating (e.g., 90°C, 1-4h) B->C D Neutralization C->D E Size-Exclusion Chromatography D->E F Fraction Collection (e.g., Heptamer) E->F

Caption: Acid hydrolysis workflow for MOS production.

Analytical Characterization

NMR is a powerful tool for the structural elucidation of oligosaccharides.

General Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: The purified oligosaccharide sample is lyophilized and dissolved in deuterium oxide (D₂O).

  • Data Acquisition: 1D ¹H and ¹³C NMR spectra, as well as 2D experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis:

    • The anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5 ppm) are used to determine the number of sugar residues and their anomeric configuration (α or β).

    • COSY and TOCSY spectra are used to assign the proton resonances within each sugar residue.

    • HSQC spectra correlate the proton signals with their directly attached carbon atoms.

    • HMBC spectra reveal long-range correlations between protons and carbons, which are crucial for determining the linkage positions between the monosaccharide units.

MS is used to determine the molecular weight of the oligosaccharide and to confirm its sequence.

General Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: The oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, charged oligosaccharide ions are released into the gas phase.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Tandem MS (MS/MS): To confirm the sequence, ions of a specific m/z are selected and fragmented. The fragmentation pattern provides information about the sequence of the monosaccharide units.

Biological Function and Signaling Pathways

Mannuronate oligosaccharides, including this compound, have demonstrated a range of biological activities, with immunomodulation being a key area of research.

Interaction with Toll-like Receptor 4 (TLR4)

A primary mechanism of action for MOS is through the activation of Toll-like receptor 4 (TLR4), a pattern recognition receptor of the innate immune system.[1] This interaction triggers downstream signaling cascades that lead to the production of various cytokines and other inflammatory mediators.

The binding of MOS to the TLR4/MD2 complex initiates a signaling cascade that can proceed through two main branches: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.

The activation of these pathways by MOS can have both pro-inflammatory and anti-inflammatory consequences, depending on the cellular context and the specific structure of the oligosaccharide.

Signaling Pathway Diagram

TLR4_Signaling Mannuronate Oligosaccharide (MOS) Induced TLR4 Signaling MOS This compound (MOS) TLR4_MD2 TLR4/MD2 Complex MOS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Interferons Type I Interferons (IFN-α/β) IRF3->Interferons Induces Transcription

Caption: MOS-mediated activation of TLR4 signaling pathways.

Conclusion

This compound represents a well-defined oligosaccharide with significant potential in the fields of immunology and neurobiology. Its ability to modulate key signaling pathways, such as the TLR4 cascade, makes it a promising candidate for further investigation as a therapeutic agent. This guide provides a foundational understanding of its structure, synthesis, analysis, and biological function to aid researchers and drug development professionals in their ongoing and future work with this intriguing molecule. Further research is warranted to fully elucidate its structure-activity relationships and therapeutic potential.

References

The Architectural Blueprint of a Bacterial Glycan: A Technical Guide to D-Heptamannuronic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell surface is a complex and dynamic interface, intricately decorated with a diverse array of glycans that are crucial for survival, pathogenesis, and interaction with the environment. Among these is the D-Heptamannuronic acid, a higher-order sugar that is a key component of the lipopolysaccharide (LPS) core in many Gram-negative bacteria and is also found in the S-layer glycoproteins of some Gram-positive bacteria. The biosynthesis of this heptose and its activated nucleotide sugar precursors is a vital metabolic pathway, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the core enzymatic machinery, quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

Bacteria have evolved two primary pathways for the synthesis of nucleotide-activated heptose precursors: the ADP-L-glycero-β-D-manno-heptose pathway, predominantly found in Gram-negative bacteria like Escherichia coli, and the GDP-D-glycero-α-D-manno-heptose pathway, characterized in Gram-positive bacteria such as Aneurinibacillus thermoaerophilus.

The ADP-L-glycero-β-D-manno-heptose Pathway in Gram-Negative Bacteria

This pathway converts sedoheptulose-7-phosphate into ADP-L-glycero-β-D-manno-heptose, a critical precursor for the inner core of LPS.[1][2] The enzymatic cascade involves four key enzymes: GmhA, HldE (a bifunctional enzyme), GmhB, and HldD.[1][2]

ADP_Heptose_Pathway ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate DHDH7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DHDH7P GmhA DHDH17BP D-glycero-D-manno-Heptose-1,7-Bisphosphate DHDH7P->DHDH17BP HldE (kinase) DHDH1P D-glycero-β-D-manno-Heptose-1-Phosphate DHDH17BP->DHDH1P GmhB ADPDHDH ADP-D-glycero-β-D-manno-Heptose DHDH1P->ADPDHDH HldE (adenylyltransferase) ADPLHDH ADP-L-glycero-β-D-manno-Heptose ADPDHDH->ADPLHDH HldD GmhA GmhA (Isomerase) HldE_kinase HldE (Kinase domain) GmhB GmhB (Phosphatase) HldE_adenylyl HldE (Adenylyltransferase domain) HldD HldD (Epimerase) GDP_Heptose_Pathway GDP-D-glycero-α-D-manno-heptose Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate DgmH7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DgmH7P GmhA DgmH17BP D-glycero-D-manno-Heptose-1,7-Bisphosphate DgmH7P->DgmH17BP GmhB DgmH1P D-glycero-α-D-manno-Heptose-1-Phosphate DgmH17BP->DgmH1P GmhC GDPDgmH GDP-D-glycero-α-D-manno-Heptose DgmH1P->GDPDgmH GmhD GmhA_gp GmhA (Isomerase) GmhB_gp GmhB (Kinase) GmhC_gp GmhC (Phosphatase) GmhD_gp GmhD (Pyrophosphorylase) Experimental_Workflow General Experimental Workflow Cloning Gene Cloning into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification Protein Purification (e.g., Affinity & IEX Chromatography) Lysis->Purification QC Purity & Concentration Determination (SDS-PAGE, A280) Purification->QC Assay Enzyme Activity Assay QC->Assay Analysis Data Analysis (Kinetic Parameters) Assay->Analysis

References

Natural Sources of D-Heptamannuronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the natural sources, extraction, purification, and potential signaling pathways of D-Heptamannuronic acid, an alginate oligomer with significant therapeutic potential. The information presented herein is intended to support research and development efforts in fields such as pain management, neuroinflammation, and immunology.

Introduction to this compound

This compound is a homo-oligomer composed of seven β-D-mannuronic acid residues linked by 1,4-glycosidic bonds. It is a specific type of alginate oligosaccharide (AOS) derived from alginate, a major structural polysaccharide found in the cell walls of marine brown algae (Phaeophyceae) and as an exopolysaccharide in some Gram-negative bacteria.[1][2] Alginate is a linear copolymer of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[3][4] The arrangement of these monomers can consist of homopolymeric blocks of M residues (M-blocks), homopolymeric blocks of G residues (G-blocks), and heteropolymeric blocks of alternating or randomly arranged M and G residues (MG-blocks).[5] this compound is therefore a specific M-block fragment. Its potential applications in the research of pain and vascular dementia are currently being explored.[2]

Natural Sources and Abundance

Brown Algae SpeciesTotal Alginate Yield (% of dry weight)M/G RatioReference(s)
Sargassum muticum11.14% - 25.62%Highest during maximum vegetative growth[5]
Laminaria digitata~60% of cell wall1.60[5]
Laminaria hyperboreaNot specified0.45[5]
Durvillea potatorumNot specifiedHigh M-content[6]
Durvillea antarcticaNot specifiedHigh M-content[6]
Ascophyllum nodosumCommercially significantVaries[6]
Fucus vesiculosusCommercially significantVaries[6]

Gram-negative bacteria, such as certain species of Pseudomonas and Azotobacter, are also known to produce alginate. However, brown algae are generally considered the most abundant and commercially viable source.

Experimental Protocols

The isolation of this compound is a multi-step process that involves the extraction of alginate from the source material, depolymerization of the alginate into oligosaccharides, and subsequent purification of the heptamer.

Extraction of Alginate from Brown Algae

This protocol is a generalized procedure based on common methods for alginate extraction.

Materials:

  • Dried and milled brown algae (e.g., Sargassum sp., Laminaria sp.)

  • Formaldehyde (0.4%)

  • Dilute acid (e.g., 0.1 M HCl)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 2%)

  • Ethanol

  • Deionized water

  • Centrifuge and appropriate tubes

  • Filtration apparatus

Procedure:

  • Pre-treatment: To fix phenolic compounds and preserve the algae, treat the dried, milled seaweed with a 0.4% formaldehyde solution.[6]

  • Acid Wash: Wash the treated seaweed with dilute acid to remove acid-soluble components, including viscous fucoglycans.[6] Centrifuge to collect the solid material.

  • Alkaline Extraction: Resuspend the acid-washed seaweed in a sodium carbonate solution and heat (e.g., at 50-60°C) with stirring for several hours to solubilize the alginate as sodium alginate.

  • Clarification: Centrifuge the mixture at high speed to remove the solid algal residue. Filter the supernatant to obtain a clear sodium alginate solution.

  • Precipitation: Add ethanol to the sodium alginate solution (typically 2-3 volumes) to precipitate the alginate.

  • Washing and Drying: Collect the precipitated sodium alginate, wash it with ethanol to remove impurities, and dry it to obtain a purified alginate powder.

Depolymerization of Alginate to Oligosaccharides

Alginate can be depolymerized into smaller oligosaccharides through enzymatic hydrolysis or controlled acid hydrolysis. Enzymatic hydrolysis is generally preferred as it offers greater specificity and milder reaction conditions.

Materials:

  • Purified sodium alginate

  • Alginate lyase (endo-type, specific for M-blocks if possible)

  • Appropriate buffer solution for the enzyme (e.g., Tris-HCl)

  • Heating block or water bath

  • Ultrafiltration system

Procedure:

  • Enzymatic Digestion: Dissolve the purified sodium alginate in the appropriate buffer at a specified concentration. Add the alginate lyase and incubate at its optimal temperature and pH. The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated bond formed at the non-reducing end of the oligosaccharides.[7]

  • Enzyme Inactivation: Once the desired degree of depolymerization is achieved, heat the solution (e.g., 100°C for 10 minutes) to inactivate the enzyme.[7]

  • Removal of Undigested Polysaccharides: Use ultrafiltration with an appropriate molecular weight cut-off membrane to separate the oligosaccharide mixture from any remaining high-molecular-weight alginate.

Purification of this compound

The mixture of alginate oligosaccharides can be separated based on their degree of polymerization using chromatographic techniques.

Materials:

  • Alginate oligosaccharide mixture

  • Gel filtration chromatography column (e.g., Bio-Gel P-4)[8]

  • Anion-exchange chromatography column (e.g., Q-Sepharose)[7]

  • Elution buffers (e.g., ammonium bicarbonate for gel filtration, sodium acetate gradient for anion exchange)

  • Fraction collector

  • Lyophilizer

  • Analytical systems for characterization (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Gel Filtration Chromatography: Load the concentrated oligosaccharide mixture onto a gel filtration column equilibrated with the appropriate buffer. Elute the oligosaccharides with the same buffer. Fractions will separate based on size, with larger oligosaccharides eluting first. Collect fractions and monitor the elution profile (e.g., by UV absorbance at 235 nm).[8]

  • Anion-Exchange Chromatography: Pool the fractions from gel filtration that are likely to contain the heptamer. Load this mixture onto an anion-exchange column. Elute with a salt gradient (e.g., increasing concentration of sodium acetate). The oligosaccharides will separate based on their charge, which is proportional to their degree of polymerization.[7]

  • Desalting and Lyophilization: Desalt the purified fractions containing this compound (e.g., by dialysis or another round of gel filtration with a volatile buffer). Lyophilize the desalted fractions to obtain the purified this compound as a powder.

  • Characterization: Confirm the purity and identity of the this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Signaling Pathways

Recent research has begun to elucidate the signaling pathways through which alginate oligosaccharides, including those of a size comparable to this compound, exert their biological effects. These pathways are primarily related to the modulation of immune and inflammatory responses.

Toll-Like Receptor (TLR)-Mediated Cytokine Production

Alginate oligosaccharides have been shown to stimulate innate immunity by interacting with Toll-like receptors (TLRs) on the surface of immune cells, such as macrophages.[1] Specifically, mannuronate-rich oligomers can induce the secretion of pro-inflammatory cytokines.[9]

TLR_Signaling_Pathway cluster_Nucleus Nucleus AOS This compound (Alginate Oligosaccharide) TLR2_4 TLR2 / TLR4 AOS->TLR2_4 Binds to MyD88 MyD88 TLR2_4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_p65_p50 NF-κB (p65/p50) IKK_complex->NFkB_p65_p50 Phosphorylates IκB, leading to NF-κB activation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_p65_p50->Cytokine_Genes Induces transcription of Cytokines Cytokine Secretion

TLR-Mediated Cytokine Production Pathway

Description of the Pathway: this compound, as an alginate oligosaccharide, is recognized by Toll-like receptors 2 and 4 (TLR2/TLR4) on the surface of macrophages.[1] This binding initiates a signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of IRAKs and TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the transcription factor NF-κB (p65/p50 subunit). Activated NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory cytokine genes, such as TNF-α, IL-1β, and IL-6, leading to their transcription and subsequent secretion.[1][9]

Nrf2-Dependent Antioxidant Signaling in Pain and Inflammation

Alginate oligosaccharides have demonstrated therapeutic potential in a mouse model of gouty arthritis by ameliorating pain and inflammation.[10][11] This effect is mediated through the activation of the Nrf2 antioxidant pathway.

Nrf2_Signaling_Pathway cluster_Nucleus Nucleus AOS This compound (Alginate Oligosaccharide) Keap1_Nrf2 Keap1-Nrf2 Complex AOS->Keap1_Nrf2 Induces dissociation of Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes ROS Reduced ROS Antioxidant_Genes->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Suppresses TRPV1 TRPV1 Enhancement ROS->TRPV1 Suppresses Pain_Inflammation Pain & Inflammation NLRP3->Pain_Inflammation TRPV1->Pain_Inflammation

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Heptamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Heptamannuronic acid, an alginate oligomer with potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is an oligosaccharide composed of seven D-mannuronic acid units. While specific experimental data for the heptamer is limited, its properties can be largely understood from the characteristics of its monomer, D-mannuronic acid, and general data for alginate oligosaccharides.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its constituent monomer, D-mannuronic acid.

Table 1: Physical and Chemical Properties of this compound and its Sodium Salt

PropertyThis compoundThis compound Heptasodium SaltSource
Molecular Formula C₄₂H₅₈O₄₃C₄₂H₅₁Na₇O₄₃[1][2]
Molecular Weight 1250.88 g/mol 1404.76 g/mol [1][2]
Appearance SolidPowder[3][4]
Solubility -Soluble in water[4]
Boiling Point (Predicted) -1670.0 ± 65.0 °C[5]
Density (Predicted) -2.12 ± 0.1 g/cm³[5]
pKa (Predicted) -2.69 ± 0.70[5]

Table 2: Physical and Chemical Properties of D-Mannuronic Acid (Monomer)

PropertyValueSource
Molecular Formula C₆H₁₀O₇[6][7]
Molecular Weight 194.14 g/mol [6][7]
Appearance --
Solubility --
pKa ~3.0 (predicted for uronic acids in heparin)[8][9]

Experimental Protocols

Purification of Alginate Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and purification of alginate oligosaccharides, which can be optimized for this compound.

Objective: To isolate and purify this compound from a mixture of alginate oligosaccharides.

Materials and Equipment:

  • Crude alginate oligosaccharide mixture

  • UltiMate 3000 HPLC system (or equivalent) with a PDA detector

  • Superdex 30 column (10 mm × 300 mm)

  • 0.1 M NaCl solution (mobile phase)

  • 0.22 µm filter

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Sevag reagent (chloroform:n-butanol, 4:1 v/v)

  • Mannuronic acid oligosaccharide standards (dimer, trimer, tetramer, etc.)

Procedure:

  • Sample Preparation:

    • If starting from an enzymatic hydrolysate, stop the reaction by heating at 100°C for 10 minutes.

    • Remove proteins from the sample by treatment with the Sevag method.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: Superdex 30 (10 mm × 300 mm)

    • Mobile Phase: 0.1 M NaCl

    • Flow Rate: 0.2 ml/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µl

    • Detection: UV at 230 nm

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the elution profile and collect fractions corresponding to the retention time of the heptamer, as determined by calibration with appropriate standards.

    • Pool the collected fractions containing this compound for further characterization.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of oligosaccharides, applicable to this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and purity of this compound.

Procedure:

  • Dissolve the purified this compound in D₂O.

  • Acquire ¹H and ¹³C NMR spectra.

  • For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the respective protons and carbons of the mannuronic acid residues and confirm the α-(1→4) glycosidic linkages.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

  • Prepare a KBr pellet containing a small amount of the dried sample.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C=O stretching of the carboxyl group (around 1600-1700 cm⁻¹), and C-O stretching of the glycosidic bonds (in the fingerprint region).

2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and sequence of this compound.

Procedure:

  • Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • In positive or negative ion mode, determine the mass of the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions to confirm the sequence of the mannuronic acid units.

Biological Activity and Signaling Pathways

This compound is under investigation for its potential therapeutic effects, particularly in the context of pain and vascular dementia.[10] While the precise mechanisms are still being elucidated, studies on mannuronic acid polymers suggest a potential role for Toll-like receptor (TLR) signaling.

Potential Signaling Pathway

Polymers of mannuronic acid have been shown to activate cells through TLR2 and TLR4.[11] This activation can lead to the downstream signaling cascade involving the transcription factor NF-κB, which plays a crucial role in inflammatory responses and neuronal processes.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Heptamannuronic_acid This compound TLR2 TLR2 D-Heptamannuronic_acid->TLR2 TLR4 TLR4 D-Heptamannuronic_acid->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB_p50_p65->Gene_Expression Translocates to nucleus and initiates transcription IkB->NFkB_p50_p65 Inhibits

Caption: Potential signaling pathway of this compound via TLR2/4 and NF-κB.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and characterization of this compound.

Experimental_Workflow cluster_characterization Characterization Start Start: Alginate Source (e.g., Brown Algae) Hydrolysis Enzymatic or Acid Hydrolysis Start->Hydrolysis Crude_Extract Crude Oligosaccharide Mixture Hydrolysis->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_Heptamer Purified This compound Purification->Pure_Heptamer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Heptamer->NMR FTIR FTIR Spectroscopy Pure_Heptamer->FTIR MS Mass Spectrometry Pure_Heptamer->MS Biological_Assay Biological Activity Assays (e.g., Cell-based assays) Pure_Heptamer->Biological_Assay

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and elucidate the precise mechanisms of its biological activity.

References

The Pivotal Role of D-Mannuronic Acid Oligomers in the Biology of Marine Algae: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine brown algae (Phaeophyceae) are a significant source of unique polysaccharides with diverse biological activities. Central to their structural integrity and physiological resilience is alginate, a linear copolymer of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). This technical guide delves into the biological significance of D-mannuronic acid, with a particular focus on its oligomeric forms, such as D-Heptamannuronic acid, which are integral components of the alginate polymer. We will explore its structural role within the algal cell wall, its involvement in signaling pathways, and provide a comprehensive overview of the experimental methodologies used for its study. This document aims to serve as a detailed resource for researchers in phycology, biochemistry, and pharmacology, providing the foundational knowledge necessary for the exploration and exploitation of these marine-derived biopolymers.

Introduction: The Architectural Significance of Alginate and its Monomers

D-mannuronic acid is a fundamental building block of alginate, a major structural polysaccharide found in the cell walls and intercellular matrix of brown seaweeds.[1][2][3] Alginate can constitute up to 40% of the dry weight of some species, providing both mechanical strength and flexibility to withstand the harsh conditions of the marine environment.[1] The polymer is composed of blocks of consecutive β-D-mannuronic acid residues (M-blocks), blocks of consecutive α-L-guluronic acid residues (G-blocks), and blocks of alternating M and G residues (MG-blocks).[2] The ratio of mannuronic to guluronic acid (M/G ratio) and the arrangement of these blocks significantly influence the physicochemical properties of the alginate and, consequently, its biological function within the alga.[4]

Biological Roles of D-Mannuronic Acid and Alginate in Marine Algae

Structural and Mechanical Functions

The primary role of alginate, and by extension D-mannuronic acid, is structural. It forms a gel-like matrix within the cell wall that cross-links with divalent cations like Ca²⁺, creating a robust yet pliable framework.[4] The composition of the alginate polymer is not uniform throughout the algal thallus and varies with environmental conditions, reflecting its dynamic biological role.[4]

  • Flexibility and Strength: Alginates rich in D-mannuronic acid (high M/G ratio) are associated with more flexible and soft tissues, such as the blades of kelp that need to move with water currents.[4]

  • Rigidity: In contrast, tissues requiring greater rigidity, like the stipe and holdfast, contain alginate with a higher proportion of guluronic acid, which forms stronger gels with calcium ions.[4]

This differential composition underscores the sophisticated adaptation of brown algae to their mechanical environment, where the regulation of alginate structure is key to survival.

Signaling and Defense Mechanisms

Beyond its structural role, oligomers derived from the partial degradation of alginate, including those rich in mannuronic acid, can act as signaling molecules. These Alginate Oligosaccharides (AOS) can elicit defense responses in algae, indicating a role in detecting cell wall damage from pathogens or mechanical stress.

In the brown alga Laminaria digitata, oligoguluronates (oligomers of guluronic acid) have been shown to trigger an oxidative burst, a rapid production of reactive oxygen species (ROS) that is a hallmark of plant and algal defense responses.[5][6][7][8] This response involves a signaling cascade that includes protein kinases, phospholipase A2, and ion channels.[5][6][7][8] While oligoguluronates are the most potent elicitors in this system, it is plausible that other alginate-derived oligomers, including those containing mannuronic acid, participate in a complex signaling network that allows the alga to respond to various environmental cues and threats. Some studies suggest that mannuronic acid-rich oligomers can also induce cytokine production in immune cells, highlighting their potential bioactivity.[9]

Quantitative Data on Alginate Composition

The alginate content and its M/G ratio are critical parameters that vary significantly among different species of brown algae, and even within different parts of the same plant and with seasonal changes. This variability is a key factor in determining the potential applications of the extracted alginate.

Algal SpeciesAlginate Yield (% of dry weight)M/G RatioReference(s)
Sargassum wightii~33% (main axis, collected in March)< 1[4][10]
Durvillaea potatorumup to 55%> 3[10][11]
Macrocystis pyriferaup to 46.8%1.5 - 2.0[10][12]
Ecklonia radiataup to 44%-[10]
Laminaria hyperborea14 - 21%-[13]
Laminaria digitata16 - 36%-[13]
Ascophyllum nodosum12 - 16%~2:1[13][14]
Sargassum filipendula15.1 - 17.2%< 1[4]
Cystoseira barbata19 ± 1.5%0.64[15]
Turbinaria triquetra22.2 ± 0.56%> 1[16]
Hormophysa cuneiformis13.3 ± 0.52%> 1[16]
Lessonia trabeculata-0.43[11]

Experimental Protocols

A comprehensive understanding of the biological role of D-mannuronic acid and alginate necessitates robust experimental methodologies for their extraction, quantification, and structural characterization.

Alginate Extraction from Brown Seaweed

The following protocol is a generalized method for the extraction of sodium alginate.[11][13][15]

Materials:

  • Dried, milled brown seaweed

  • 2% (w/v) Formaldehyde solution

  • 0.1 - 0.2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 2-4% (w/v) Sodium carbonate (Na₂CO₃) solution

  • Ethanol (95% or absolute)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel with vacuum), centrifuge, oven.

Procedure:

  • Pre-treatment (Depigmentation and Removal of Phenols):

    • Soak the milled seaweed in a 2% (w/v) formaldehyde solution overnight at a solid to liquid ratio of 1:10 to 1:20.[13]

    • Alternatively, depigment and defat the biomass with 70% (v/v) ethanol for 24 hours.[15]

    • Filter the biomass and wash thoroughly with deionized water.

  • Acid Treatment:

    • Treat the pre-treated biomass with 0.1 - 0.2 M HCl or H₂SO₄ at a solid to liquid ratio of 1:10 to 1:30 for 2-4 hours at 40-60°C with constant stirring.[13] This step converts insoluble alginate salts into alginic acid.

    • Filter the biomass and wash with deionized water until the filtrate is neutral.

  • Alkaline Extraction:

    • Resuspend the acid-treated biomass in a 2-4% (w/v) Na₂CO₃ solution at a solid to liquid ratio of 1:10 to 1:30.[13]

    • Heat the suspension to 40-60°C and stir for 2-3 hours. This converts the insoluble alginic acid into soluble sodium alginate.

    • Dilute the resulting viscous slurry with 2-3 volumes of water to facilitate filtration.[13]

    • Separate the liquid extract from the solid residue by filtration or centrifugation.

  • Precipitation:

    • Slowly add ethanol to the liquid extract to a final concentration of 50% (v/v) while stirring to precipitate the sodium alginate.[13]

    • Collect the fibrous precipitate.

  • Drying:

    • Wash the precipitate with absolute ethanol to remove excess water.

    • Dry the purified sodium alginate in an oven at 50-60°C to a constant weight.[13]

Quantification of Uronic Acids by HPLC

This protocol outlines the determination of the M/G ratio after acid hydrolysis of the alginate sample.[17][18]

Materials:

  • Purified sodium alginate

  • 12 M and 1 M Sulfuric acid (H₂SO₄)

  • Anion exchange resin (e.g., AG 4x4)

  • HPLC system with a UV detector

  • SAX (Strong Anion Exchange) column (e.g., Tracer Extrasil SAX 5 µm, 25 cm x 4 mm)

  • Mobile phase: 2 mM KH₂PO₄ containing 5% methanol

  • Standards of β-D-mannuronic acid and α-L-guluronic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Hydrolysis:

    • Hydrolyze a known amount of the alginate sample with 12 M H₂SO₄, followed by dilution to 1 M H₂SO₄ and further heating.[17]

  • Neutralization:

    • Neutralize the hydrolysate using an anion exchange resin.[17]

  • HPLC Analysis:

    • Filter the neutralized sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Separate the uronic acids on a SAX column at 35°C with a mobile phase of 2 mM KH₂PO₄ containing 5% methanol at a flow rate of 1.5 mL/min.[17]

    • Detect the uronic acids at a wavelength of 210 nm.[17]

  • Quantification:

    • Identify and quantify the peaks corresponding to mannuronic and guluronic acid by comparing their retention times and peak areas to those of the standards.

    • Calculate the M/G ratio from the quantified amounts of each uronic acid.

Structural Analysis by ¹H NMR Spectroscopy

¹H NMR is a powerful technique for determining the M/G ratio and the block structure of alginates.[19][20][21]

Materials:

  • Purified sodium alginate

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the sodium alginate sample in D₂O to a concentration of approximately 1-5 mg/mL. The viscosity of the solution can be an issue for high molecular weight alginates, so partial acid hydrolysis may be required to reduce the viscosity.[20] However, analysis of non-hydrolyzed samples at elevated temperatures is also possible.[20]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to reduce viscosity and improve peak resolution.[21]

  • Spectral Analysis:

    • Assign the peaks in the spectrum corresponding to the anomeric protons (H-1) of mannuronic acid and guluronic acid, and the H-5 of guluronic acid. The chemical shifts of these protons are sensitive to the neighboring monomer units, allowing for the determination of diad and triad sequences (MM, GG, MG, GMG, MMG, etc.).

    • Integrate the areas of the respective peaks to calculate the M/G ratio and the proportions of the different block structures.[19]

Enzymatic Degradation for Structural and Functional Studies

Alginate lyases are enzymes that cleave the glycosidic bonds in alginate, producing unsaturated oligosaccharides.[22] This enzymatic degradation is a valuable tool for producing alginate oligosaccharides for functional studies and for detailed structural analysis.

Materials:

  • Purified sodium alginate

  • Alginate lyase (specific for M-blocks, G-blocks, or MG-blocks)

  • Appropriate buffer for the enzyme (e.g., Tris-HCl)

  • Reaction tubes

  • Water bath or incubator

  • Method for stopping the reaction (e.g., heating)

  • Analytical technique for product analysis (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Reaction Setup:

    • Dissolve the sodium alginate in the appropriate buffer to the desired concentration.

    • Add the alginate lyase to the substrate solution. The enzyme concentration will depend on the specific activity of the enzyme and the desired reaction rate.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature and pH for the specific alginate lyase being used.[22]

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the product oligosaccharides.[22]

    • Terminate the reaction at desired time points by heating the mixture (e.g., boiling for 10 minutes).[22]

  • Product Analysis:

    • Analyze the resulting alginate oligosaccharides by techniques such as HPLC, size-exclusion chromatography, or mass spectrometry to determine their size, composition, and structure.

Visualizations: Pathways and Workflows

Alginate Biosynthesis Pathway

The biosynthesis of alginate in brown algae begins with fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated nucleotide sugar precursors, GDP-mannuronic acid and GDP-guluronic acid, which are then polymerized.

Alginate_Biosynthesis F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P Phosphomannose isomerase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase GDPM GDP-Mannose M1P->GDPM GDP-Mannose Pyrophosphorylase GDPManA GDP-Mannuronic Acid GDPM->GDPManA GDP-Mannose Dehydrogenase Polymer Polymerization (Alginate Synthase) GDPManA->Polymer Alginate_M Alginate (M-blocks) Polymer->Alginate_M Epimerase C5-Epimerase Alginate_M->Epimerase Alginate_G Alginate (G-blocks) Epimerase->Alginate_G

Caption: Simplified pathway of alginate biosynthesis in brown algae.

Oligo-guluronate Induced Signaling Pathway in Laminaria digitata

The perception of alginate oligomers, particularly oligo-guluronates, at the cell surface of Laminaria digitata triggers a defense response characterized by an oxidative burst.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol OligoG Oligo-guluronates Receptor Receptor ? OligoG->Receptor Binding IonChannels K+, Ca2+, Anion Channels Receptor->IonChannels Activation PLA2 Phospholipase A2 Receptor->PLA2 Activation PKs Protein Kinases Receptor->PKs Activation NADPH_Oxidase NADPH Oxidase IonChannels->NADPH_Oxidase Modulation ROS Reactive Oxygen Species (ROS) (Oxidative Burst) NADPH_Oxidase->ROS Production of O2- and H2O2 PKs->NADPH_Oxidase Phosphorylation Defense Downstream Defense Responses ROS->Defense

Caption: Proposed signaling cascade for oligo-guluronate-induced oxidative burst.

Experimental Workflow for Alginate Analysis

The process of analyzing the alginate from brown seaweed involves a series of steps from raw material to detailed structural information.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Structural Analysis Seaweed Brown Seaweed (Raw Material) Drying Drying and Milling Seaweed->Drying Pretreatment Pre-treatment (Formaldehyde/Ethanol) Drying->Pretreatment Acid Acid Treatment (HCl/H2SO4) Pretreatment->Acid Alkaline Alkaline Extraction (Na2CO3) Acid->Alkaline Precipitation Precipitation (Ethanol) Alkaline->Precipitation Purified_Alginate Purified Sodium Alginate Precipitation->Purified_Alginate Hydrolysis Acid/Enzymatic Hydrolysis Purified_Alginate->Hydrolysis NMR 1H NMR Spectroscopy Purified_Alginate->NMR HPLC HPLC Analysis Hydrolysis->HPLC Data M/G Ratio, Block Structure, Oligomer Profile NMR->Data HPLC->Data

Caption: General workflow for the extraction and analysis of alginate.

Conclusion and Future Perspectives

D-mannuronic acid, as a primary constituent of alginate, is fundamental to the structural and physiological integrity of brown marine algae. The ratio and arrangement of D-mannuronic acid and L-guluronic acid residues within the alginate polymer dictate its physical properties, enabling these organisms to adapt to diverse mechanical stresses in their environment. Furthermore, the emergence of alginate oligomers as signaling molecules opens up new avenues of research into algal defense mechanisms and cell-to-cell communication.

For researchers in drug development, the unique properties of alginates and their oligosaccharides, which are directly related to their mannuronic acid content and distribution, offer a rich platform for the development of novel biomaterials, drug delivery systems, and therapeutics. A thorough understanding of the biological roles and the precise chemical structure of these polysaccharides is paramount for harnessing their full potential. The methodologies outlined in this guide provide a robust framework for the continued exploration of these fascinating marine biopolymers. Future research should focus on elucidating the specific receptors and downstream components of alginate-mediated signaling pathways in algae and further exploring the structure-function relationships of alginate oligosaccharides to unlock new applications in medicine and biotechnology.

References

A Comprehensive Technical Guide to D-Heptamannuronic Acid: Identification, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Heptamannuronic acid, an alginate oligosaccharide with emerging therapeutic potential. This document covers its identification, physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways, particularly in the context of innate immunity and neuroscience.

Core Identification and Properties

This compound is a specialized carbohydrate molecule. While it is commercially available primarily as its heptasodium salt, understanding its core properties is crucial for research and development.

CAS Number: The most direct identifier for the commercially available form is for its heptasodium salt: 862694-97-1[1][2][3][4].

Synonyms: this compound Heptasodium Salt[5].

Quantitative data for this compound and its heptasodium salt are summarized below.

PropertyThis compound heptasodium saltThis compound (Calculated)Source(s)
CAS Number 862694-97-1Not available[1][2][3][4]
Molecular Formula C42H51O43Na7C42H58O43[5]
Molecular Weight 1404.76 g/mol 1250.88 g/mol [5][6]
Purity ≥ 95% (HPGPC)Not applicable[5]

Experimental Protocols

The identification and characterization of this compound and related alginate oligosaccharides involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification of Alginate Oligosaccharides from Brown Algae

This protocol describes a general method for obtaining alginate oligosaccharides, which can be adapted for the specific isolation of this compound.

Objective: To extract and hydrolyze alginate from brown algae to produce oligosaccharides.

Materials:

  • Dried brown algae (e.g., Laminaria japonica, Macrocystis pyrifera)[7][8]

  • Sodium alginate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Alginate lyase (optional, for enzymatic hydrolysis)[9][10]

  • Tris-HCl buffer

Procedure:

  • Extraction of Alginate:

    • Treat dried brown algae powder with a dilute acid (e.g., 0.1 M HCl) to remove acid-soluble components.

    • Extract the alginate from the solid residue using a sodium carbonate solution at an elevated temperature.

    • Precipitate the alginate from the extract by adding ethanol.

    • Wash the precipitate with ethanol and dry to obtain crude sodium alginate.

  • Acid Hydrolysis:

    • Dissolve the extracted sodium alginate in deionized water.

    • Add concentrated HCl to a final concentration of 1 M and reflux at 100°C for a specified time to achieve the desired degree of polymerization[9].

    • Neutralize the solution with NaOH.

    • Precipitate the oligosaccharides with ethanol and collect by centrifugation.

  • Enzymatic Hydrolysis (Alternative Method):

    • Dissolve sodium alginate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0)[10].

    • Add alginate lyase and incubate at its optimal temperature (e.g., 30-50°C)[10].

    • Monitor the reaction by measuring the increase in absorbance at 235 nm, which indicates the formation of a double bond at the non-reducing end of the cleaved oligosaccharide[10].

    • Terminate the reaction by heat inactivation of the enzyme[10].

  • Purification:

    • The resulting mixture of oligosaccharides can be separated by size-exclusion chromatography or high-performance anion-exchange chromatography (HPAEC)[11][12].

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify alginate oligosaccharides.

Instrumentation:

  • HPLC system with a pulsed amperometric detector (PAD) or a UV detector[11][13][14].

  • Anion-exchange column (e.g., Superdex™ 30)[13].

Chromatographic Conditions (Example):

  • Mobile Phase: 0.1 M NaCl[13]

  • Flow Rate: 0.2 ml/min[13]

  • Column Temperature: 25°C[13]

  • Detection: UV at 230 nm[13]

This method allows for the separation of oligosaccharides based on their degree of polymerization[12][13].

Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and determine the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to determine the structure of uronic acid oligomers[15][16].

    • Key signals in the ¹H NMR spectrum of alginates include the anomeric protons of mannuronic acid (M) and guluronic acid (G) residues, which allows for the determination of the M/G ratio[15].

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be coupled with HPLC (HPAEC-MS) to identify and quantify unsaturated alginate oligosaccharides[11].

    • MALDI-TOF MS is also used to confirm the purity and determine the molecular weight of oligosaccharide fractions[12].

Biological Significance and Signaling Pathways

This compound, as an alginate oligosaccharide, and its structural relatives, heptoses found in bacteria, have significant biological activities.

Neuroprotective and Anti-inflammatory Effects

Alginate oligosaccharides have demonstrated neuroprotective effects by protecting neurons from oxidative stress-induced cell death[17]. They have also been shown to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of inflammatory mediators[18][19]. This is particularly relevant for research in neurodegenerative diseases like Alzheimer's and for conditions such as vascular dementia and pain[20]. The mechanism is thought to involve the suppression of the TLR4-mediated NF-κB signaling pathway[18].

Role in Innate Immunity: Bacterial Heptoses as PAMPs

Heptoses, such as D-glycero-D-manno-heptose, are key components of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria[21]. These bacterial sugars are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the host's innate immune system[22][23].

LPS Core Biosynthesis Pathway:

The biosynthesis of the LPS core is a complex enzymatic process that occurs in the bacterial cell. A simplified workflow for the synthesis of the heptose-containing inner core is depicted below.

LPS_Core_Biosynthesis cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane Sedoheptulose_7P Sedoheptulose-7-Phosphate D_glycero_D_manno_heptose_7P D-glycero-D-manno-heptose-7-P Sedoheptulose_7P->D_glycero_D_manno_heptose_7P GmhA D_glycero_D_manno_heptose_1_7_BP D-glycero-D-manno-heptose-1,7-BP D_glycero_D_manno_heptose_7P->D_glycero_D_manno_heptose_1_7_BP HldA ADP_D_glycero_D_manno_heptose ADP-D-glycero-D-manno-heptose D_glycero_D_manno_heptose_1_7_BP->ADP_D_glycero_D_manno_heptose HldC ADP_L_glycero_D_manno_heptose ADP-L-glycero-D-manno-heptose ADP_D_glycero_D_manno_heptose->ADP_L_glycero_D_manno_heptose GmhD/RfaD Heptosylated_LPS_Core Heptosylated LPS Core ADP_L_glycero_D_manno_heptose->Heptosylated_LPS_Core WaaC, WaaF Lipid_A_Kdo2 Lipid A-Kdo2 Lipid_A_Kdo2->Heptosylated_LPS_Core

Caption: Simplified workflow of the LPS inner core biosynthesis.

Toll-Like Receptor (TLR) Signaling Pathway Activation:

When bacterial heptoses are released during infection, they can be recognized by host cell receptors, leading to the activation of downstream signaling cascades that result in an inflammatory response. A key pathway involves Toll-like receptors (TLRs).

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bacterial_Heptose Bacterial Heptose (PAMP) TLR4 TLR4 Bacterial_Heptose->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Response Inflammatory Response (Cytokines, Chemokines) NF_kB->Inflammatory_Response

Caption: Generalized TLR4 signaling pathway initiated by a PAMP.

The recognition of bacterial heptoses and other LPS components by TLRs, particularly TLR4, triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB[24][25]. This, in turn, induces the expression of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response to bacterial infection[24][26].

Conclusion

This compound and its related compounds represent a fascinating area of research with implications for both understanding fundamental biological processes and developing novel therapeutics. Its role as an alginate oligosaccharide points to potential applications in neuroprotection and anti-inflammatory therapies. Furthermore, its structural similarity to bacterial heptoses highlights its relevance in the study of innate immunity and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this unique carbohydrate.

References

Alginate Oligosaccharides: A Technical Guide to Fundamental Research and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alginate oligosaccharides (AOS), the depolymerized products of alginate, are emerging as highly promising bioactive molecules with a wide spectrum of applications in biomedicine and beyond. Their low molecular weight, enhanced solubility, and potent biological activities, including anti-inflammatory, antioxidant, prebiotic, and anti-tumor effects, make them a focal point of intensive research. This technical guide provides a comprehensive overview of the fundamental aspects of AOS, including their structure, preparation methodologies, and mechanisms of action. Detailed experimental protocols for their preparation and for the evaluation of their key biological activities are presented to facilitate further research and development in this field.

Introduction: From Alginate to Alginate Oligosaccharides

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds. It is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G)[1]. These monomers are linked by β-1,4-glycosidic bonds and are arranged in a block-wise fashion, forming homopolymeric regions of poly-M (M-blocks) and poly-G (G-blocks), interspersed with heteropolymeric regions of alternating M and G units (MG-blocks)[1][2].

While high molecular weight alginate has found numerous applications due to its gelling and stabilizing properties, its large size and high viscosity can limit its bioavailability and biological efficacy. Alginate oligosaccharides (AOS) are shorter-chain fragments of alginate, typically with a degree of polymerization between 2 and 25, that are produced by the degradation of the parent polymer. This reduction in molecular weight leads to improved water solubility and a range of enhanced biological activities not as prominent in the native alginate[3].

Preparation of Alginate Oligosaccharides

The method used to prepare AOS is critical as it significantly influences the structure, molecular weight distribution, and ultimately, the biological activity of the final product. The primary methods for alginate depolymerization are chemical, physical, and enzymatic.

Chemical Methods

Chemical degradation involves the use of acids, bases, or oxidizing agents to cleave the glycosidic bonds of the alginate polymer.

  • Acid Hydrolysis : This is the simplest and a widely used method for AOS production[1]. It typically involves treating an alginate solution with a strong acid at an elevated temperature.

  • Oxidative Degradation : This method employs oxidizing agents, such as hydrogen peroxide (H₂O₂), to break down the alginate chain. The reaction conditions, including temperature, pH, and H₂O₂ concentration, can be adjusted to control the molecular weight of the resulting AOS[2][4][5].

Physical Methods

Physical methods, such as ultrasonication, can also be used to degrade alginate. This method utilizes the energy of ultrasonic waves to induce cavitation, which in turn generates mechanical stress that can break the glycosidic bonds[4].

Enzymatic Method

Enzymatic degradation is considered the most effective and promising method for AOS preparation due to its high specificity, mild reaction conditions, and the absence of chemical pollutants[1][3]. This method utilizes alginate lyases, which are enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction. This reaction results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide, a feature that has been linked to enhanced biological activity[1][6].

Alginate lyases can be classified based on their substrate specificity (polyM-specific, polyG-specific, or bifunctional) and their mode of action (endolytic or exolytic)[7].

Biological Activities of Alginate Oligosaccharides

AOS exhibit a wide range of biological activities, making them attractive candidates for pharmaceutical and nutraceutical applications.

Anti-inflammatory Activity

AOS have demonstrated potent anti-inflammatory properties. They can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and reactive oxygen species (ROS) in immune cells like macrophages stimulated with lipopolysaccharide (LPS)[1][8][9]. Furthermore, AOS can suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][8][9].

The anti-inflammatory mechanism of AOS is largely attributed to their ability to modulate key signaling pathways. Studies have shown that AOS can inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response[1][9]. Guluronate-rich oligosaccharides have also been shown to interfere with the binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface, thereby preventing the initiation of the inflammatory cascade[8][9].

Antioxidant Activity

AOS are effective scavengers of free radicals, including hydroxyl, superoxide, and ABTS radicals[1][6][10]. This antioxidant capacity is particularly pronounced in AOS prepared by enzymatic hydrolysis, which is often attributed to the formation of a conjugated alkene acid structure at the non-reducing end[1][6]. The antioxidant activity of AOS is also influenced by their molecular weight, with lower molecular weight fractions (e.g., <1 kDa) generally exhibiting higher activity[8]. Beyond direct radical scavenging, AOS can also bolster the body's endogenous antioxidant defense systems by enhancing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase[11].

Prebiotic Effects

AOS have been shown to act as prebiotics, selectively promoting the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species[4][5][12]. Concurrently, they can inhibit the growth of potentially pathogenic bacteria like Enterobacteriaceae and Enterococci[4][12]. This modulation of the gut microbiota is beneficial for host health and is linked to the production of short-chain fatty acids (SCFAs) by the gut bacteria, which have numerous positive effects on the host[13].

Anti-tumor Activity

The anti-tumor effects of AOS appear to be primarily mediated through immunomodulation rather than direct cytotoxicity to cancer cells[1][14]. AOS can stimulate the host's immune system, leading to the production of anti-tumor cytokines like TNF-α, IL-1, and IL-6 by monocytes[1][14]. In a clinical study involving osteosarcoma patients, oral administration of AOS was associated with a reduction in tumor progression, which was linked to an improvement in the patients' antioxidant and anti-inflammatory status[1][15]. Specific fractions of AOS, such as those with a degree of polymerization of five (DP5), have been identified as having particularly potent anti-tumor activity against osteosarcoma cells[15]. Furthermore, chemical modification of AOS, such as sulfation, has been shown to enhance their anti-tumor properties[7][14].

Quantitative Data on AOS Preparation and Biological Activities

The following tables summarize key quantitative data from the literature regarding the preparation and biological activities of alginate oligosaccharides.

Table 1: Preparation and Characterization of Alginate Oligosaccharides

Preparation MethodSource MaterialKey ParametersResulting AOS PropertiesReference
Enzymatic HydrolysisAlginate from Vibrio sp. 510Hydrolysis for 24h, followed by ethanol precipitationDegree of polymerization of 2-5[16]
Oxidative DegradationSodium AlginateH₂O₂:alginate ratio of 1.5:1 (w/w), 90 °C for 10hMolecular weight of ~2380 Da[9]
Acid HydrolysisAlginate1 M oxalic acid at 100°C, then 0.3 M HCl for 2hSmall molecular fragments of G, M, and MG[16]
Microbial ProductionPseudomonas mendocina NK-01High carbon to nitrogen ratio in culture mediumWeight-average molecular weight of 2054 Da[8]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of AOS

ActivityAssayAOS Type/SourceConcentration/DoseResultReference
Anti-inflammatoryNitric Oxide InhibitionGuluronate oligosaccharides (oxidative degradation)1 mg/mLDose-dependent suppression of NO, PGE₂, ROS, TNF-α, IL-1β, and IL-6 in LPS-activated RAW 264.7 cells[8]
Anti-inflammatoryCytokine InhibitionAOS (oxidative degradation)50-500 µg/mLMarked inhibition of LPS-activated synthesis of TNF-α, IL-6, and IL-1β in BV2 cells[1]
AntioxidantDPPH Radical ScavengingEnzymatically prepared AOSIC₅₀: 9.71 mg/mL71.28 ± 2.27% scavenging activity[10]
AntioxidantABTS Radical ScavengingEnzymatically prepared AOSIC₅₀: 6.74 mg/mL83.42 ± 0.18% scavenging activity[10]
AntioxidantHydroxyl Radical ScavengingEnzymatically prepared AOSIC₅₀: 8.8 mg/mL86.79 ± 0.31% scavenging activity[10]

Table 3: In Vivo Anti-tumor and Prebiotic Effects of AOS

ActivityModelAOS Type/SourceDose/ConcentrationResultReference
Anti-tumorSarcoma 180 solid tumor in miceSulfated AOS (MW 3798 Da)100 mg/kg70.4% tumor inhibition[14]
Anti-tumorOsteosarcoma patientsAOS (DP5)10 mg/day (oral)Reduced tumor volume and local recurrence rate after 2 years[15]
PrebioticMale Wistar ratsEnzymatically prepared AOS2.5% in diet for 2 weeks13-fold increase in fecal bifidobacteria, 5-fold increase in lactobacilli[4][12]

Experimental Protocols

This section provides detailed methodologies for the preparation of AOS and the assessment of their key biological activities.

Preparation of Alginate Oligosaccharides
  • Dissolve 5 g of sodium alginate in 500 mL of 50 mM Tris-HCl buffer (pH 7.0).

  • Add 200 units of a suitable alginate lyase to the solution.

  • Incubate the reaction mixture at 30 °C for 6 hours, or until the absorbance at 235 nm remains constant, indicating the completion of the reaction.

  • Terminate the reaction by heating the solution in a boiling water bath for 5 minutes.

  • Filter the solution to remove any precipitates.

  • The resulting AOS can be further purified and fractionated using techniques like anion-exchange chromatography and size-exclusion chromatography[17].

  • Prepare a 2 wt% aqueous solution of sodium alginate.

  • Add hydrogen peroxide (H₂O₂) to the alginate solution at a ratio of 1.5:1 (w/w) of H₂O₂ to alginate.

  • For catalyzed reactions, an iron oxide catalyst can be added (e.g., iron oxide:H₂O₂ ratio of 1:125 w/w).

  • Conduct the oxidative decomposition at a controlled temperature (e.g., 70-130 °C) for a specified duration (e.g., 10 hours). The temperature will significantly influence the final molecular weight of the AOS.

  • The resulting AOS can be precipitated with ethanol, washed, and dried[9].

Biological Activity Assays
  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Keep the solution in the dark.

  • Prepare various concentrations of the AOS sample in a suitable solvent (e.g., water or methanol).

  • In a 96-well plate, add 100 µL of each AOS sample concentration to triplicate wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8][15][18].

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of AOS for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve[3][13][19].

  • Seed tumor cells (e.g., osteosarcoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of AOS for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells[6][10][14].

  • Fecal Sample Collection and DNA Extraction: Collect fecal samples from control and AOS-treated animal models. Extract total microbial DNA using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.

  • PCR Amplification of 16S rRNA Gene: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

  • Library Preparation and Sequencing: Construct a DNA library from the PCR amplicons and perform high-throughput sequencing on a platform like Illumina MiSeq.

  • Data Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME 2, DADA2). This involves quality filtering, denoising, merging of paired-end reads, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment and Diversity Analysis: Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA). Analyze alpha and beta diversity to assess changes in the microbial community structure between the control and AOS-treated groups[1][20][21].

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and processes involved in AOS research.

AOS_Preparation_Workflow cluster_start Starting Material cluster_methods Depolymerization Methods cluster_product Product cluster_analysis Characterization & Application Alginate High Molecular Weight Alginate Chem Chemical (Acid, Oxidation) Alginate->Chem Phys Physical (Ultrasonication) Alginate->Phys Enz Enzymatic (Alginate Lyase) Alginate->Enz AOS Alginate Oligosaccharides (AOS) Chem->AOS Phys->AOS Enz->AOS Purify Purification & Fractionation AOS->Purify BioAssay Biological Activity Assays Purify->BioAssay

Caption: Workflow for the preparation and analysis of alginate oligosaccharides.

Anti_Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds AOS AOS AOS->TLR4 Inhibits IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB MAPK->Nucleus Activates Transcription Factors TF_nuc AP-1, etc. Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflam_Genes TF_nuc->Inflam_Genes

Caption: AOS anti-inflammatory signaling pathway inhibition.

Conclusion and Future Perspectives

Alginate oligosaccharides represent a versatile and potent class of bioactive molecules with significant potential in drug development and functional foods. Their diverse biological activities, coupled with their natural origin and favorable safety profile, make them an exciting area of ongoing research. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to explore and harness the full potential of AOS. Future research should focus on elucidating the precise structure-activity relationships of different AOS fractions, optimizing preparation methods for specific applications, and conducting further clinical trials to validate their therapeutic efficacy in various human diseases.

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of D-Heptamannuronic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Heptamannuronic acid is a monosaccharide derivative of mannuronic acid, a key component of alginates found in marine brown algae.[1] The precise determination of its chemical structure is fundamental for understanding its biological activity and for its potential applications in drug development, particularly in areas such as pain and vascular dementia research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural elucidation of carbohydrates like this compound in solution.[2][3] This document provides detailed application notes and standardized protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.[4]

A combination of NMR experiments is typically employed for the complete structural assignment of a carbohydrate:[5]

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their relative numbers (integration).

  • 1D ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling), helping to establish proton connectivity within a spin system.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation).[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connections between different functional groups and across glycosidic linkages in larger structures.[6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.6 mL of high-purity deuterated water (D₂O, 99.9%). D₂O is the solvent of choice for carbohydrates as it does not obscure the sugar proton signals.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone can be added.[8]

  • pH Adjustment: The chemical shifts of protons near the carboxylic acid group are pH-dependent. Adjust the pD of the solution if necessary using dilute NaOD or DCl to ensure reproducibility.

  • Dissolution and Transfer: Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.[6] Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).[2]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC:

    • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹³C Spectral Width (F1): 120-150 ppm (to cover the carbon region of the sugar).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹³C Spectral Width (F1): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-32.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.[6]

Data Processing and Analysis
  • Software: Use standard NMR processing software such as TopSpin, MestreNova, or SpinWorks.

  • Processing Steps:

    • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale using the internal standard.

    • Peak Picking and Integration (1D): Identify all signals and integrate the ¹H spectrum to determine relative proton ratios.

    • Cross-Peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for mannuronic acid and related heptoses.

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1~5.10d~1-2
H-2~4.45dd~2, 3
H-3~4.15dd~3, 9
H-4~4.30t~9
H-5~4.10m-
H-6~3.90m-
H-7~3.70m-

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm
C-1~102
C-2~72
C-3~74
C-4~70
C-5~76
C-6~175
C-7~65

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve in D2O Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer High-Field NMR Spectrometer Transfer->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Software Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure data_analysis_logic H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure of This compound COSY->Structure Proton Spin Systems HSQC->Structure C-H Attachments HMBC->Structure Final Assembly

References

Application Notes and Protocols for Mass Spectrometry Analysis of Alginate Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a linear anionic polysaccharide extracted from brown seaweed, is composed of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The arrangement of these monomers in homopolymeric (poly-M and poly-G) and heteropolymeric (poly-MG) blocks dictates the physicochemical and biological properties of alginate. Alginate oligosaccharides (AOS), derived from the depolymerization of alginate, have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antioxidant, and prebiotic effects.

The structural characterization of AOS is crucial for understanding their structure-activity relationships and for the development of novel therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the detailed structural elucidation of AOS, offering high sensitivity, speed, and accuracy.[1] This application note provides an overview of the principles and detailed protocols for the analysis of alginate oligosaccharides using various mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).

Principles of Mass Spectrometry for Alginate Oligosaccharide Analysis

Mass spectrometry is a versatile technique for determining the molecular weight, degree of polymerization (DP), and sequence of oligosaccharides.[1]

  • MALDI-TOF MS: This technique is particularly useful for the rapid analysis of the molecular weight distribution of AOS mixtures.[2][3] In MALDI-TOF MS, the oligosaccharide sample is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) on a target plate.[2][4] A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions. Derivatization, such as permethylation, can enhance the sensitivity of MALDI-TOF MS analysis for polysaccharides.[2]

  • Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like oligosaccharides. It is readily coupled with liquid chromatography (LC) for the separation and analysis of complex AOS mixtures.[5] In ESI, a high voltage is applied to a liquid sample passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte. Due to the acidic nature of the uronic acid residues, negative-ion mode ESI is typically employed for the analysis of alginate oligosaccharides.[6][7]

  • Tandem Mass Spectrometry (MS/MS): To obtain sequence information, tandem mass spectrometry (MS/MS) is utilized.[6][7][8] In an MS/MS experiment, a specific precursor ion (e.g., a particular oligosaccharide) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation patterns provide information about the sequence of M and G residues within the oligosaccharide chain.[6][7] The product-ion spectra of alginate oligosaccharides are often dominated by B, C, Y, and Z-type glycosidic bond cleavages.[6][7]

Experimental Workflows and Signaling Pathways

The general workflow for the mass spectrometry analysis of alginate oligosaccharides involves several key steps, from sample preparation to data interpretation.

Alginate Oligosaccharide Analysis Workflow cluster_0 Sample Preparation cluster_1 Purification & Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Alginate Alginate Source (e.g., Brown Algae) Depolymerization Depolymerization Alginate->Depolymerization Extraction Purification Purification/ Fractionation (e.g., GFC, IEX) Depolymerization->Purification LC LC Separation (e.g., HPAEC) Purification->LC MS Mass Spectrometry (MALDI-TOF or ESI-MS) LC->MS MSMS Tandem MS (MS/MS) for Sequencing MS->MSMS Data Data Interpretation (MW, DP, Sequence) MSMS->Data

Caption: General workflow for the mass spectrometry analysis of alginate oligosaccharides.

The fragmentation of alginate oligosaccharides in tandem MS provides valuable structural information.

Alginate Oligosaccharide Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Oligosaccharide Precursor Ion (Alginate Oligosaccharide) B_ion B-ion Oligosaccharide->B_ion Glycosidic Cleavage C_ion C-ion Oligosaccharide->C_ion Glycosidic Cleavage Y_ion Y-ion Oligosaccharide->Y_ion Glycosidic Cleavage Z_ion Z-ion Oligosaccharide->Z_ion Glycosidic Cleavage Cross_ring Cross-ring Fragments (e.g., 0,2A, 2,5A) Oligosaccharide->Cross_ring

Caption: Fragmentation of alginate oligosaccharides in tandem mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of Alginate Oligosaccharides by Enzymatic Hydrolysis
  • Dissolution of Alginate: Dissolve sodium alginate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 1% (w/v).

  • Enzymatic Digestion: Add alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme used (e.g., 1 U/mg of alginate).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring for a specified period (e.g., 2-24 hours) to achieve the desired degree of polymerization.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture at 100°C for 10 minutes.

  • Purification: Centrifuge the digest to remove any insoluble material. The supernatant containing the alginate oligosaccharides can be further purified by gel filtration chromatography or other methods to fractionate the oligosaccharides by size.

Protocol 2: MALDI-TOF MS Analysis of Alginate Oligosaccharides
  • Sample Preparation: Mix the alginate oligosaccharide sample (approximately 1 µL of a 1 mg/mL solution in water) with 1 µL of a matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid) on a MALDI target plate.[2][4]

  • Drying: Allow the mixture to air-dry at room temperature to form a co-crystal.

  • Data Acquisition: Acquire the mass spectra in either positive or negative ion reflectron mode using a MALDI-TOF mass spectrometer.[2] For positive mode, sodium adducts ([M+Na]+) are commonly observed.

  • Calibration: Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known molecular weights.

Protocol 3: LC-ESI-MS/MS Analysis of Alginate Oligosaccharides
  • Chromatographic Separation: Separate the alginate oligosaccharide mixture using high-performance anion-exchange chromatography (HPAEC) or other suitable liquid chromatography methods.[9]

    • Column: Use an anion-exchange column suitable for oligosaccharide separation.

    • Mobile Phase: Employ a gradient of a salt solution (e.g., sodium acetate or ammonium formate) in a suitable buffer to elute the oligosaccharides.[10]

  • Mass Spectrometry Analysis:

    • Ionization: Couple the LC system to an electrospray ionization source operating in negative ion mode.[6][7]

    • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range to identify the molecular ions of the eluting oligosaccharides.

    • Tandem MS (MS/MS): Perform data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation spectra for sequencing. Set the collision energy appropriately to induce fragmentation.[1][6][7]

  • Data Analysis: Analyze the fragmentation patterns to determine the sequence of M and G residues. Specific fragment ions can be used to distinguish between internal M and G residues.[6][7]

Data Presentation

Quantitative data from the mass spectrometry analysis of alginate oligosaccharides can be summarized in tables for clear comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Alginate Oligosaccharides in Mice after Oral Administration [10][11][12][13]

ParameterPlasmaUrine
Maximum Concentration (Cmax) 24.5 µg/mL425.5 µg/mL
Time to Maximum Concentration (Tmax) 5 minutes30 minutes

Data obtained from a study using a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the detection of alginate oligosaccharides (dimer, trimer, and tetramer) in mouse plasma and urine.[10][11][12][13]

Table 2: Linearity of Quantitative Analysis of Unsaturated Alginate Oligosaccharides by HPAEC-PAD [9]

OligosaccharideConcentration Range (mg/mL)Correlation Coefficient (R²)
Unsaturated Disaccharides0.002 - 0.1> 0.99
Unsaturated Trisaccharides0.002 - 0.1> 0.99

This method provides a general and efficient online approach to analyze alginate oligosaccharides with good linearity and precision.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity in MALDI-TOF MS - Inefficient co-crystallization- Inappropriate matrix- Sample suppression- Optimize the sample-to-matrix ratio.- Try a different matrix (e.g., super-DHB).- Purify the sample to remove salts and other contaminants.
Poor Separation in LC - Inappropriate column- Suboptimal mobile phase gradient- Select a column specifically designed for oligosaccharide analysis.- Optimize the gradient profile and mobile phase composition.
Ambiguous Sequencing Data from MS/MS - Insufficient fragmentation- Isomeric structures- Optimize the collision energy.- Employ different fragmentation techniques (if available).- Use high-resolution mass spectrometry to resolve isobaric fragments.
Contamination Peaks in Spectra - Impure samples- Contaminated solvents or reagents- Purify samples using appropriate methods (e.g., dialysis, solid-phase extraction).- Use high-purity solvents and reagents.

References

Application Notes and Protocols: Extraction and Analysis of Uronic Acids from Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive protocol for the extraction, hydrolysis, and analysis of the primary uronic acid constituents of brown algae (Phaeophyceae). While the initial topic of interest was D-Heptamannuronic acid, a thorough review of the scientific literature indicates that this specific uronic acid is not a known component of brown algae polysaccharides. The predominant uronic acids found in brown algae are D-mannuronic acid and L-guluronic acid, which are the building blocks of the major polysaccharide, alginate. Alginate is a linear copolymer that can constitute a significant portion of the algal dry weight, with reported yields varying between 13% and 55% depending on the species.[1][2]

This document, therefore, details the established methods for the extraction of alginate and the subsequent analysis of its D-mannuronic and L-guluronic acid composition. The ratio of these two uronic acids (M/G ratio) is a critical parameter that influences the physicochemical properties of the alginate, such as its viscosity and gelling capabilities, and varies between different species of brown algae.[3][4] These protocols are intended for researchers, scientists, and drug development professionals working with brown algae and its valuable polysaccharides.

Experimental Workflow for Uronic Acid Analysis from Brown Algae

Workflow cluster_preparation Sample Preparation cluster_extraction Alginate Extraction cluster_analysis Uronic Acid Analysis cluster_depigmentation Optional Depigmentation raw_algae Raw Brown Algae washed_algae Washed and Dried Algae raw_algae->washed_algae Washing & Drying milled_algae Milled Algal Powder washed_algae->milled_algae Milling acid_pretreatment Acid Pre-treatment milled_algae->acid_pretreatment depigmentation Solvent Treatment (Ethanol/Formaldehyde) milled_algae->depigmentation Optional alkaline_extraction Alkaline Extraction acid_pretreatment->alkaline_extraction filtration Filtration/Centrifugation alkaline_extraction->filtration precipitation Precipitation filtration->precipitation purified_alginate Purified Sodium Alginate precipitation->purified_alginate hydrolysis Acid Hydrolysis purified_alginate->hydrolysis separation HPAEC-PAD Separation hydrolysis->separation quantification Quantification separation->quantification uronic_acids D-Mannuronic Acid & L-Guluronic Acid quantification->uronic_acids depigmentation->acid_pretreatment

Caption: Workflow for the extraction of alginate from brown algae and subsequent analysis of its uronic acid composition.

Quantitative Data Summary

Table 1: Typical Alginate Yields from Various Brown Algae Species

Brown Algae SpeciesAlginate Yield (% of Dry Weight)Reference(s)
Macrocystis pyrifera18 - 46.8%[1][2]
Laminaria digitata16 - 36%[1][5]
Laminaria hyperborea14 - 21%[1]
Saccharina japonica (formerly Laminaria japonica)17 - 25%[1][2]
Ascophyllum nodosum12 - 16%[1][2]
Durvillaea potatorum45 - 55%[1][2]
Ecklonia radiataup to 44%[2]
Sargassum wightiiup to 33%[2]
Turbinaria triquetra22.2 ± 0.56%[6][7]
Hormophysa cuneiformis13.3 ± 0.52%[6][7]
Padina spp.18.5%[3]

Table 2: Mannuronic to Guluronic Acid (M/G) Ratios in Alginates from Different Brown Algae

Brown Algae SpeciesM/G RatioReference(s)
Laminaria digitata1.08 - 1.12[5]
Sargassum (young)1.27[3]
Sargassum (mature)0.64[3]
Padina spp.0.85[3]
Various commercial speciesVaries significantly[4][8]

Experimental Protocols

Protocol 1: Extraction of Sodium Alginate from Brown Algae

This protocol is a conventional acid-base extraction method.[5][9][10]

1.1. Sample Preparation

  • Thoroughly wash the collected brown algae with fresh water to remove salt, sand, and epiphytes.

  • Dry the washed algae in a well-ventilated area or in an oven at 60°C until a constant weight is achieved.

  • Grind the dried algae into a fine powder (e.g., 40-60 mesh) using a mechanical mill.

1.2. Pre-treatment (Depigmentation and Removal of Phenols)

  • Soak the milled seaweed powder in a 2% (v/v) formaldehyde solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v) overnight at room temperature.[10] This step helps to fix phenolic compounds and prevent their interaction with the alginate, which can cause discoloration and viscosity loss.

  • Alternatively, for depigmentation and defatting, the dried biomass can be treated with 70% (v/v) ethanol (solid-to-liquid ratio of 1:10 w/v) for 24 hours.[5]

  • Separate the solid biomass from the solution by filtration or centrifugation.

1.3. Acid Treatment

  • Suspend the pre-treated algal powder in 0.1 M HCl or H₂SO₄ at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).[1][10]

  • Stir the suspension at a temperature between 40-60°C for 2-4 hours.[10] This step converts the insoluble calcium and magnesium alginate salts in the cell wall into insoluble alginic acid.

  • Separate the solid alginic acid from the acidic solution by filtration and wash the residue with distilled water until the filtrate is neutral (pH 6-7).

1.4. Alkaline Extraction

  • Resuspend the alginic acid residue in a 1-2% (w/v) sodium carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).[10]

  • Stir the mixture at 40-60°C for 2-3 hours.[10] This converts the insoluble alginic acid into soluble sodium alginate, which dissolves into the solution.

  • Separate the viscous sodium alginate solution from the residual seaweed biomass by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

1.5. Purification and Precipitation

  • Slowly add ethanol (95-99%) to the sodium alginate solution with constant stirring to a final ethanol concentration of 70-80% (v/v) (typically a 1:1 to 1:2 volume ratio of alginate solution to ethanol).[5][10]

  • The sodium alginate will precipitate as fibrous material.

  • Collect the precipitated sodium alginate by filtration or by spooling it onto a glass rod.

  • Wash the precipitate with successive portions of ethanol (70%, 85%, and absolute) to remove residual salts and impurities.

  • Dry the purified sodium alginate in an oven at 60°C to a constant weight.

Protocol 2: Acid Hydrolysis of Sodium Alginate

This protocol describes the breakdown of the purified sodium alginate into its constituent uronic acids.[11][12][13]

  • Weigh approximately 50 mg of the dried sodium alginate into a pressure-resistant glass tube.

  • Add 0.5 mL of 80% sulfuric acid (H₂SO₄) to the sample while cooling in an ice bath.[12] Mix thoroughly.

  • Allow the mixture to stand at room temperature for 1-2 hours to ensure complete dissolution and initial hydrolysis.

  • Carefully dilute the mixture with distilled water to a final sulfuric acid concentration of 2 N.

  • Seal the tube and heat it in a boiling water bath or a heating block at 100°C for 5-10 hours.[11][12] The hydrolysis time may need to be optimized depending on the specific alginate.

  • After hydrolysis, cool the tube to room temperature.

  • Neutralize the hydrolysate by adding calcium carbonate (CaCO₃) or a saturated barium hydroxide (Ba(OH)₂) solution until the pH is between 6 and 7.

  • Centrifuge the mixture to remove the precipitate (calcium sulfate or barium sulfate).

  • Collect the supernatant containing the D-mannuronic and L-guluronic acids.

  • The sample can be further desalted if necessary using ion-exchange resins.

  • Filter the final solution through a 0.22 µm syringe filter before analysis.

Protocol 3: Analysis of D-Mannuronic and L-Guluronic Acids by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the separation and quantification of underivatized carbohydrates, including uronic acids.[14][15][16]

3.1. Instrumentation and Columns

  • A high-performance ion chromatography system equipped with a pulsed amperometric detector (with a gold working electrode and a silver/silver chloride reference electrode).

  • An anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, or PA200).[15][16]

3.2. Mobile Phase and Elution

  • The mobile phase typically consists of an aqueous solution of sodium hydroxide (NaOH) and may include sodium acetate (NaOAc) for gradient elution.

  • An example of a gradient elution for separating uronic acids could involve a gradient of sodium acetate in a constant concentration of sodium hydroxide. The exact conditions will need to be optimized based on the column and system used.

3.3. Sample Analysis

  • Prepare standard solutions of D-mannuronic acid and L-guluronic acid of known concentrations in ultrapure water.

  • Generate a calibration curve for each uronic acid by injecting the standards and plotting the peak area against the concentration.

  • Inject the filtered hydrolysate from Protocol 2 into the HPAEC-PAD system.

  • Identify the peaks for D-mannuronic acid and L-guluronic acid in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each uronic acid in the sample by using the calibration curves.

  • Calculate the M/G ratio from the quantified amounts of D-mannuronic and L-guluronic acid.

Signaling Pathway and Logical Relationship Diagrams

Alginate_Structure cluster_alginate Alginate Polysaccharide cluster_blocks Block Structures M1 Mannuronic Acid (M) MM_block M-blocks M1->MM_block forms G1 Guluronic Acid (G) GG_block G-blocks G1->GG_block forms M2 Mannuronic Acid (M) MG_block MG-blocks M2->MG_block forms G2 Guluronic Acid (G) G2->MG_block forms

Caption: Relationship between uronic acids and alginate block structures.

References

Application Notes and Protocols for the Chemical Synthesis of D-Heptamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Heptamannuronic acid is a seven-carbon uronic acid with the D-manno configuration. As a higher-order monosaccharide, it and its derivatives are of interest in glycobiology and drug discovery, potentially playing roles in bacterial polysaccharides and other biologically active molecules. The chemical synthesis of this compound presents a multi-step challenge requiring careful control of stereochemistry and regioselective functional group manipulations.

This document outlines a plausible synthetic pathway for this compound starting from the readily available monosaccharide, D-mannose. The proposed route involves a chain-extension reaction followed by a regioselective oxidation. Detailed experimental protocols for the key transformations are provided, along with a summary of expected quantitative data based on analogous reactions reported in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-stage process:

  • Chain Elongation: The carbon backbone of D-mannose is extended by one carbon to form a D-heptose through the Kiliani-Fischer synthesis. This reaction proceeds via a cyanohydrin intermediate and results in the formation of two epimeric heptoses at the newly created chiral center (C2). For D-mannose, this will yield D-glycero-D-gulo-heptose and D-glycero-D-talo-heptose.

  • Regioselective Oxidation: The primary alcohol at the C7 position of the desired heptose epimer is selectively oxidized to a carboxylic acid to yield this compound. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a suitable method for this transformation due to its high selectivity for primary alcohols in the presence of secondary alcohols.

Experimental Protocols

Stage 1: Kiliani-Fischer Synthesis of D-Heptoses from D-Mannose

This protocol describes the extension of the carbon chain of D-mannose to form a mixture of D-glycero-D-gulo-heptose and D-glycero-D-talo-heptose.

Materials:

  • D-Mannose

  • Sodium cyanide (NaCN)

  • Calcium sulfate (CaSO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Barium carbonate (BaCO₃)

  • Palladium on barium sulfate (Pd/BaSO₄), 5%

  • Deionized water

  • Ethanol

  • Methanol

Procedure:

  • Cyanohydrin Formation:

    • In a fume hood, dissolve D-mannose (1 equivalent) in deionized water.

    • Add sodium cyanide (1.1 equivalents) to the solution and stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Hydrolysis of the Nitrile:

    • Once the cyanohydrin formation is complete, carefully add concentrated sulfuric acid to the reaction mixture to hydrolyze the nitrile to a carboxylic acid, forming the corresponding aldonic acids. This step should be performed with caution due to the exothermic nature of the reaction. The mixture is typically heated to drive the hydrolysis.

  • Lactonization and Separation:

    • The resulting aldonic acids are then converted to their corresponding γ-lactones by heating under acidic conditions.

    • The mixture of the two epimeric lactones (D-glycero-D-gulono-1,4-lactone and D-glycero-D-talono-1,4-lactone) can be separated by fractional crystallization from a suitable solvent system, such as ethanol-water mixtures, or by column chromatography on silica gel. The separation of these epimers is a critical and often challenging step.

  • Reduction of the Lactone to the Heptose:

    • The desired isolated lactone (D-glycero-D-gulono-1,4-lactone, which will lead to the manno-configured heptose) is dissolved in water.

    • The pH of the solution is maintained at a slightly acidic level.

    • The lactone is then reduced to the corresponding heptose using hydrogen gas in the presence of a palladium on barium sulfate catalyst. The reaction is typically carried out in a hydrogenation apparatus at room temperature and atmospheric or slightly elevated pressure.

  • Work-up and Isolation:

    • After the reduction is complete, the catalyst is removed by filtration.

    • The solution is neutralized with barium carbonate and then filtered.

    • The filtrate is concentrated under reduced pressure to yield the desired D-glycero-D-manno-heptose as a syrup, which may be crystallized from a suitable solvent like methanol.

Stage 2: TEMPO-Mediated Oxidation of D-glycero-D-manno-heptose

This protocol describes the selective oxidation of the primary alcohol of D-glycero-D-manno-heptose to a carboxylic acid.

Materials:

  • D-glycero-D-manno-heptose

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl) solution, commercial bleach

  • Sodium chlorite (NaClO₂)

  • Sodium phosphate buffer (pH ~6.5)

  • Deionized water

  • Dowex 50WX8 (H⁺ form) resin

  • Sodium hydroxide (NaOH) solution, 0.1 M

Procedure:

  • Reaction Setup:

    • Dissolve D-glycero-D-manno-heptose (1 equivalent) in deionized water.

    • Add a catalytic amount of TEMPO (e.g., 0.1 equivalents).

    • Buffer the solution to pH ~6.5 using a sodium phosphate buffer.

  • Oxidation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium hypochlorite (1.2 equivalents) and sodium chlorite (3 equivalents) in water to the reaction mixture while stirring vigorously. The pH of the reaction should be maintained between 6 and 7 by the dropwise addition of 0.1 M NaOH solution.

    • The reaction is typically complete within a few hours. Monitor the consumption of the starting material by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, quench any remaining oxidant by adding a small amount of ethanol.

    • Acidify the solution to pH ~2-3 with Dowex 50WX8 (H⁺ form) resin.

    • Filter the resin and wash it with deionized water.

  • Purification:

    • The filtrate containing this compound can be purified by ion-exchange chromatography or by crystallization after neutralization and concentration.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on typical yields for similar reactions reported in the chemical literature, as a direct synthesis of this compound is not widely documented.

StepReactionStarting MaterialProductEstimated Yield (%)
1Kiliani-Fischer SynthesisD-MannoseD-glycero-D-gulo-heptose & D-glycero-D-talo-heptose (mixture)30-40
2Epimer SeparationMixture of heptosesD-glycero-D-manno-heptoseVariable (dependent on separation efficiency)
3TEMPO-mediated OxidationD-glycero-D-manno-heptoseThis compound70-90

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed chemical synthesis pathway for this compound.

Chemical_Synthesis_of_D_Heptamannuronic_Acid D_Mannose D-Mannose Heptose_Epimers Mixture of Heptose Epimers (D-glycero-D-gulo-heptose and D-glycero-D-talo-heptose) D_Mannose->Heptose_Epimers Kiliani-Fischer Synthesis (NaCN, H₂O, H₂SO₄, Pd/BaSO₄, H₂) D_glycero_D_manno_heptose D-glycero-D-manno-heptose Heptose_Epimers->D_glycero_D_manno_heptose Epimer Separation (Chromatography or Fractional Crystallization) D_Heptamannuronic_Acid This compound D_glycero_D_manno_heptose->D_Heptamannuronic_Acid TEMPO-mediated Oxidation (TEMPO, NaOCl, NaClO₂)

Caption: Proposed synthetic workflow for this compound.

Application Notes and Protocols for Polysaccharide-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Note on D-Heptamannuronic Acid:

Initial searches for "this compound" as a drug delivery vehicle did not yield specific application notes or protocols. The available literature primarily identifies this compound as an alginate oligomer, a component of alginic acid, which is studied for its own therapeutic properties in areas like pain and vascular dementia research.[1][2] There is currently a lack of substantial research on its specific use as a carrier or vehicle for other therapeutic agents.

However, this compound is a derivative of Alginate , a widely researched and utilized biopolymer for drug delivery. Alginates are natural polysaccharides composed of blocks of β-(1,4)-linked D-mannuronic acid and α-(1,4)-linked L-guluronic acid residues.[3][4] Given the chemical relationship, it is highly probable that the user's interest lies in the broader and well-documented field of alginate-based drug delivery.

Therefore, the following detailed Application Notes and Protocols will focus on Alginate as a versatile and effective drug delivery vehicle, reflecting the extensive research in this area and providing the practical information requested.

Application Notes: Alginate as a Drug Delivery Vehicle

Introduction:

Alginate, a natural polysaccharide extracted from brown seaweed, has garnered significant attention in the pharmaceutical and biomedical fields.[3][4] Its favorable properties, including biocompatibility, biodegradability, low toxicity, and simple gelation capabilities, make it an excellent candidate for a variety of drug delivery systems.[4][5] Alginate's unique ability to form hydrogels in the presence of divalent cations (like Ca²⁺) under mild conditions allows for the effective encapsulation of sensitive therapeutic agents such as proteins, peptides, and small molecule drugs.[6]

Key Advantages of Alginate in Drug Delivery:

  • Biocompatibility and Low Toxicity: Being a natural polymer, alginate exhibits excellent biocompatibility and is generally recognized as safe, minimizing adverse immune responses.[6]

  • Mild Gelation Process: The ionic gelation of alginate occurs under gentle, physiological conditions, which is crucial for preserving the stability and bioactivity of encapsulated drugs, especially biologics.

  • Controlled and Sustained Release: The cross-linked hydrogel matrix of alginate can be tailored to control the release rate of the entrapped drug, providing sustained therapeutic effects and improving patient compliance.[3]

  • pH-Sensitivity: The carboxyl groups in alginate's structure make it sensitive to pH. It is stable in acidic environments (like the stomach) and swells or dissolves in more neutral or alkaline conditions (like the intestine), making it ideal for targeted oral drug delivery.[6]

  • Versatility in Formulation: Alginate can be formulated into a wide range of delivery systems, including microparticles, nanoparticles, hydrogels, and films, suitable for various administration routes like oral, topical, and parenteral.[5]

Applications:

Alginate-based systems are being explored for a multitude of therapeutic areas:

  • Oral Drug Delivery: For protecting drugs from the harsh gastric environment and enabling targeted release in the colon.[5]

  • Protein and Peptide Delivery: Encapsulating delicate protein drugs to protect them from enzymatic degradation and control their release.

  • Wound Healing: Alginate dressings can absorb wound exudate and provide a moist environment conducive to healing, while also delivering antimicrobial or growth factors directly to the wound site.[4]

  • Tissue Engineering: Serving as scaffolds for cell encapsulation and tissue regeneration, often delivering growth factors to promote tissue formation.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for alginate-based drug delivery systems as reported in the literature. These values can vary significantly based on the specific formulation, drug, and preparation method.

Table 1: Physicochemical Properties of Alginate-Based Nanoparticles and Microparticles

ParameterTypical RangeFactors Influencing the ParameterReference
Particle Size 100 nm - 2000 µmAlginate concentration, cross-linker concentration, stirring speed, formulation technique (e.g., spray drying, emulsification)[5]
Zeta Potential -20 mV to -50 mVpH of the medium, surface modificationsN/A
Drug Loading (%) 5% - 40%Drug's physicochemical properties, initial drug concentration, encapsulation methodN/A
Encapsulation Efficiency (%) 50% - 95%Alginate-drug interaction, cross-linking density, preparation methodN/A

Table 2: In Vitro Drug Release Characteristics from Alginate Formulations

Release ProfileTypical DurationMechanism of ReleaseKey Modulating FactorsReference
Sustained Release 12 hours - several daysDiffusion through the polymer matrix, swelling of the hydrogel, erosion of the matrixCross-linking density, particle size, pH of the release medium, drug solubility[5]
pH-Triggered Release Release initiated at pH > 6.0Swelling and dissolution of the alginate matrix in neutral/alkaline pHM/G ratio of alginate, cross-linker type and concentration[6]

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Microparticles by Ionic Gelation

This protocol describes a common method for encapsulating a model drug into alginate microparticles using ionic gelation.

Materials:

  • Sodium Alginate powder

  • Calcium Chloride (CaCl₂)

  • Model Drug (e.g., Bovine Serum Albumin, Methylene Blue)

  • Deionized water

  • Magnetic stirrer

  • Syringe with a needle (e.g., 22G)

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Prepare a 1.5% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in deionized water under constant magnetic stirring.

    • Leave the solution to stir for at least 4 hours to ensure complete hydration and homogeneity.

  • Drug Incorporation:

    • Dissolve the model drug into the prepared sodium alginate solution at the desired concentration (e.g., 1 mg/mL).

    • Stir the mixture gently for 30 minutes to ensure uniform distribution of the drug.

  • Preparation of Cross-linking Solution:

    • Prepare a 2% (w/v) calcium chloride solution in deionized water.

  • Formation of Microparticles:

    • Draw the drug-loaded alginate solution into a syringe fitted with a 22G needle.

    • Extrude the alginate solution dropwise into the calcium chloride solution from a height of approximately 10 cm. The CaCl₂ solution should be under gentle magnetic stirring.

    • Spherical gel beads will form instantly upon contact of the alginate droplets with the calcium chloride solution.

  • Curing and Washing:

    • Allow the microparticles to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

    • Collect the microparticles by filtration or decantation.

    • Wash the collected microparticles three times with deionized water to remove any unreacted calcium chloride and un-encapsulated drug.

  • Drying:

    • Dry the microparticles at room temperature or by freeze-drying for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the alginate microparticles.

Materials:

  • Drug-loaded alginate microparticles (from Protocol 1)

  • Phosphate buffer (pH 7.4) or a suitable solvent to dissolve the microparticles and release the drug

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of dried, drug-loaded microparticles (e.g., 10 mg).

    • Disperse the microparticles in a known volume of a suitable buffer that can dissolve the alginate matrix (e.g., 10 mL of phosphate buffer with EDTA or citrate to chelate the calcium ions).

  • Drug Extraction:

    • Keep the dispersion under constant agitation for a sufficient time (e.g., 12-24 hours) to ensure complete dissolution of the microparticles and release of the encapsulated drug.

    • Centrifuge the resulting solution to pellet any insoluble polymer fragments.

  • Quantification:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific drug.

    • Determine the concentration of the drug in the supernatant using a pre-established standard calibration curve of the free drug.

  • Calculation of Encapsulation Efficiency (EE):

    • Calculate the total amount of drug in the initial solution before encapsulation.

    • Calculate the actual amount of drug measured in the dissolved microparticles.

    • Use the following formula to determine the Encapsulation Efficiency: EE (%) = (Actual amount of drug encapsulated / Total initial amount of drug) x 100

Visualizations

Alginate_Properties cluster_properties Key Properties of Alginate for Drug Delivery cluster_applications Resulting Applications Biocompatibility Biocompatibility & Low Toxicity Safe_Carrier Safe In Vivo Carrier Biocompatibility->Safe_Carrier Biodegradability Biodegradability Biodegradability->Safe_Carrier Mild_Gelation Mild Ionic Gelation Biologic_Encapsulation Encapsulation of Sensitive Biologics Mild_Gelation->Biologic_Encapsulation Controlled_Release Controlled & Sustained Release Mild_Gelation->Controlled_Release pH_Sensitivity pH-Sensitivity Oral_Delivery Targeted Oral Delivery pH_Sensitivity->Oral_Delivery Versatility Formulation Versatility Multiple_Systems Microparticles, Nanoparticles, Hydrogels, Films Versatility->Multiple_Systems

Caption: Logical relationship of Alginate's properties to its drug delivery applications.

Experimental_Workflow cluster_prep Preparation & Formulation cluster_char Characterization cluster_eval Evaluation A 1. Prepare Sodium Alginate Solution B 2. Incorporate Therapeutic Drug A->B C 3. Extrude into CaCl2 Solution (Ionic Gelation) B->C D 4. Wash and Dry Microparticles C->D E 5. Particle Size & Morphology Analysis (SEM) D->E F 6. Determine Drug Loading & Encapsulation Efficiency D->F G 7. In Vitro Drug Release Study D->G H 8. In Vitro Cell Viability/Toxicity Assays G->H I 9. In Vivo Efficacy Studies (Animal Models) H->I

Caption: General experimental workflow for alginate-based drug delivery systems.

References

Application Notes and Protocols: D-Heptamannuronic Acid for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings and Clarification

Extensive literature searches for "D-Heptamannuronic acid" in the context of "targeted cancer therapy" did not yield specific information on its direct application, mechanism of action, or established protocols for this purpose. The primary focus of the retrieved scientific literature revolves around the use of a different polysaccharide, Hyaluronic Acid (HA) , as a key molecule in targeted cancer therapy.

This compound is identified as an alginate oligomer derived from marine brown algae and certain bacteria, with current research primarily indicating its potential applications in the fields of pain and vascular dementia.[1] In contrast, Hyaluronic Acid is a naturally occurring polysaccharide in the human body and has been extensively investigated for its role in cancer progression and as a targeting moiety for drug delivery systems.[2][3][4][5][6][7][8][9][10][11][12]

Therefore, the following application notes and protocols are based on the well-established use of Hyaluronic Acid (HA) in targeted cancer therapy, as this appears to be the intended area of interest given the search results.

Application Notes: Hyaluronic Acid in Targeted Cancer Therapy

Hyaluronic acid (HA) is a major component of the extracellular matrix and plays a crucial role in cell signaling, proliferation, and migration.[13] Many types of cancer cells, including breast, ovarian, and lung cancer, overexpress HA receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[2][5][7][9][11] This overexpression provides a molecular target for delivering therapeutic agents specifically to tumor sites, thereby minimizing off-target toxicity.

Key Advantages of HA-Based Targeted Therapy:

  • Biocompatibility and Biodegradability: As a natural component of the body, HA exhibits low immunogenicity and is readily degraded by enzymes like hyaluronidases.[5][7][8][9]

  • Active Targeting: HA-conjugated nanoparticles or drug conjugates can specifically bind to overexpressed CD44 or RHAMM receptors on cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[2][4][5][8]

  • Passive Targeting (EPR Effect): Nanoparticle formulations of HA can also accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature of solid tumors.[5][9]

  • Versatility: The chemical structure of HA allows for conjugation with a wide range of anticancer drugs, such as doxorubicin (DOX), paclitaxel (PTX), and cisplatin, as well as imaging agents.[8][11][12]

Signaling Pathways Involved in HA-Mediated Cancer Progression:

The interaction of HA with its receptors, particularly CD44, can activate several downstream signaling pathways that promote tumor growth, invasion, and chemoresistance. Understanding these pathways is critical for designing effective therapeutic strategies.

HA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HA HA CD44 CD44 HA->CD44 Binds RHAMM RHAMM HA->RHAMM Binds PI3K PI3K CD44->PI3K Activates Src Src CD44->Src Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Ras Ras Erk Erk Ras->Erk Proliferation Proliferation Erk->Proliferation Invasion Invasion Erk->Invasion Src->Ras

HA-CD44 Signaling Pathway in Cancer

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of HA-based drug delivery systems. Specific parameters will need to be optimized based on the drug and cancer cell line being investigated.

Protocol 1: Synthesis of HA-Drug Conjugates

This protocol describes a common method for conjugating a drug (e.g., doxorubicin) to hyaluronic acid via a pH-sensitive hydrazone linkage, which allows for drug release in the acidic tumor microenvironment.

Materials:

  • Hyaluronic acid (sodium salt)

  • Doxorubicin hydrochloride (DOX)

  • Adipic acid dihydrazide (ADH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate buffered saline (PBS)

  • Deionized water

Workflow Diagram:

HA_Drug_Conjugation_Workflow A Activate HA with EDC/NHS B React with ADH to form HA-ADH A->B C Purify HA-ADH by dialysis B->C D React HA-ADH with DOX C->D E Purify HA-DOX conjugate by dialysis D->E F Lyophilize to obtain final product E->F

Workflow for HA-Drug Conjugation

Procedure:

  • Activation of HA: Dissolve HA in deionized water. Add EDC and NHS to activate the carboxylic acid groups of HA. Stir the reaction mixture at room temperature for 2 hours.

  • Formation of HA-ADH: Add a solution of ADH in deionized water to the activated HA solution. Stir the mixture overnight at room temperature.

  • Purification of HA-ADH: Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents. Lyophilize the purified HA-ADH.

  • Conjugation of DOX: Dissolve the HA-ADH and DOX in DMSO. Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Purification of HA-DOX: Dialyze the reaction mixture against a mixture of DMSO and water, followed by dialysis against deionized water for 3 days.

  • Lyophilization: Lyophilize the purified HA-DOX conjugate to obtain a solid product.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the cytotoxicity of the HA-drug conjugate against cancer cells overexpressing the CD44 receptor.

Materials:

  • CD44-positive cancer cell line (e.g., MDA-MB-231)

  • CD44-negative cell line (as a control)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • HA-drug conjugate

  • Free drug (e.g., DOX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the HA-drug conjugate and the free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Expected Outcome Visualization:

Cytotoxicity_Results_Logic cluster_cells Cell Lines cluster_treatment Treatment cluster_outcome Expected Outcome CD44+ CD44+ HA-Drug HA-Drug CD44+->HA-Drug High Uptake CD44- CD44- CD44-->HA-Drug Low Uptake High Cytotoxicity High Cytotoxicity HA-Drug->High Cytotoxicity in CD44+ cells Low Cytotoxicity Low Cytotoxicity HA-Drug->Low Cytotoxicity in CD44- cells Free Drug Free Drug Free Drug->High Cytotoxicity in both cell lines (non-targeted)

Logical Flow of Expected Cytotoxicity Results

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on HA-based drug delivery systems.

Table 1: Drug Loading and Nanoparticle Characteristics

FormulationDrugDrug Loading (%)Particle Size (nm)Reference
HA-PTX micellesPaclitaxel34120[2]
HA-g-PLGA micellesDoxorubicin7.2118.2[2]
HA-DOX prodrugDoxorubicin5-15N/A[8]
LPT-HA-NCsLapatinibN/AN/A[12]

Table 2: In Vivo Antitumor Efficacy

FormulationCancer ModelTumor Growth Inhibition (%)Reference
HA-DOX conjugateN/ADelayed progression for ~10 weeks[3]
LPH-HA-NCsTriple-negative breast cancer83.32[12]
DOX-loaded micelles with radiotherapyN/A~70[6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of D-Heptamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-Heptamannuronic acid, an alginate oligomer.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is an alginate oligosaccharide, which is a short chain of repeating sugar units derived from alginate.[1] Alginate is a naturally occurring polysaccharide found in the cell walls of brown seaweed and is also produced by some bacteria.[1][2] It is composed of two types of sugar acids: β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2][3] this compound is a specific oligomer consisting of seven mannuronic acid units.

Q2: What are the primary methods for producing this compound?

A2: this compound is typically produced by the controlled depolymerization (breakdown) of alginate. The main methods for this are:

  • Enzymatic Hydrolysis: This is the most specific method, using enzymes called alginate lyases to cleave the polysaccharide chains.[3] This method is preferred for producing oligosaccharides with a specific structure.[4]

  • Acid Hydrolysis: This method uses acids like sulfuric or hydrochloric acid to randomly break down the alginate chain. However, it can be difficult to control and may produce unwanted byproducts.[5]

  • Oxidative Degradation: This method employs oxidizing agents to break down the alginate.[6]

Q3: What are the major challenges in purifying this compound?

A3: The primary challenges in purifying this compound and other specific alginate oligosaccharides include:

  • Heterogeneity of the Source Material: Alginate has a complex structure with varying proportions and arrangements of M and G units, leading to a diverse mixture of oligosaccharides after degradation.[2][7]

  • Separation of Similar Oligomers: The resulting mixture contains oligosaccharides of different lengths and compositions, which are chemically very similar and thus difficult to separate.[7]

  • Low Yield of Specific Oligomers: Obtaining a high yield of a single, specific oligosaccharide like this compound from the complex mixture is a significant challenge.[5]

  • Removal of Contaminants: The crude hydrolysate contains salts, residual enzymes, and other impurities that need to be removed.[8]

Troubleshooting Guides

Low Yield of Target Oligosaccharide
Potential Cause Troubleshooting Step
Inefficient Alginate Degradation Optimize the degradation conditions. For enzymatic hydrolysis, adjust enzyme concentration, temperature, pH, and incubation time. For acid hydrolysis, carefully control acid concentration, temperature, and reaction time to avoid complete degradation to monosaccharides.[3]
Loss of Product During Purification Minimize the number of purification steps.[9] Use membrane filtration with appropriate molecular weight cut-offs (MWCO) to prevent loss of smaller oligosaccharides.[8] Optimize elution conditions in chromatography to ensure complete recovery of the target fraction.
Co-elution with Other Oligosaccharides Improve the resolution of the chromatographic separation. Use a shallower gradient during elution in ion-exchange chromatography.[2] Consider using a different type of chromatography, such as size-exclusion chromatography, as an additional purification step.
Poor Resolution in Chromatography
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For separation of acidic oligosaccharides like this compound, anion-exchange chromatography is highly effective.[2] Columns with amide chemistry can also be used for separating isomers.[10]
Suboptimal Elution Gradient Optimize the salt gradient for elution in ion-exchange chromatography. A slower, more gradual increase in salt concentration can improve the separation of closely related oligosaccharides.[2]
Sample Overload Reduce the amount of sample loaded onto the column to prevent peak broadening and improve resolution.
Column Fouling Regenerate or clean the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Presence of Contaminants in the Final Product
Potential Cause Troubleshooting Step
Residual Salts from Elution Buffers Use a desalting step after chromatography. Membrane filtration (diafiltration or nanofiltration) is effective for removing salts.[8]
Enzyme Contamination (from enzymatic hydrolysis) Incorporate an enzyme inactivation step (e.g., heat treatment) before purification.[2] Use ultrafiltration with a membrane that retains the enzyme but allows the oligosaccharides to pass through.
Endotoxin Contamination Use endotoxin removal methods, such as treatment with activated carbon or specific affinity columns, especially for pharmaceutical applications.[9]

Experimental Protocols

Protocol 1: Enzymatic Production and Initial Purification of Alginate Oligosaccharides

This protocol describes the general procedure for producing a mixture of alginate oligosaccharides using an alginate lyase.

  • Enzymatic Hydrolysis:

    • Dissolve sodium alginate in a suitable buffer (e.g., Tris-HCl, pH 8.0).[3]

    • Add the purified alginate lyase to the solution.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50°C) for a specified time (e.g., 6-36 hours), monitoring the reaction progress by measuring the increase in absorbance at 235 nm.[2][3]

    • Terminate the reaction by heating the solution (e.g., boiling for 5-10 minutes).[2]

  • Initial Purification:

    • Centrifuge the reaction mixture to remove any insoluble material.

    • Adjust the pH of the supernatant to 2.85 to precipitate some of the longer-chain oligosaccharides.[2]

    • Collect the supernatant and add ethanol (typically 3-5 volumes) to precipitate the desired oligosaccharides.[2]

    • Centrifuge to collect the precipitated oligosaccharides and wash the pellet with ethanol.

    • Dry the oligosaccharide pellet.

Protocol 2: Anion-Exchange Chromatography for Oligosaccharide Fractionation

This protocol outlines the separation of the crude oligosaccharide mixture into different fractions based on their charge.

  • Column Preparation:

    • Pack a column with an anion-exchange resin (e.g., Q-Sepharose Fast Flow).[2]

    • Equilibrate the column with a low-concentration buffer (e.g., 0.2 M NaAc).[2]

  • Sample Loading and Elution:

    • Dissolve the dried oligosaccharide mixture in the equilibration buffer.

    • Load the sample onto the equilibrated column.

    • Wash the column with the equilibration buffer to remove any unbound material.

    • Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 0.2 M to 1.2 M NaAc).[2]

  • Fraction Collection and Analysis:

    • Collect fractions as the elution proceeds.

    • Monitor the absorbance of the eluate at 235 nm to detect the unsaturated oligosaccharides.[2]

    • Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.[11]

Visualizations

Experimental_Workflow cluster_degradation Alginate Degradation cluster_initial_purification Initial Purification cluster_chromatography Chromatographic Separation cluster_final_product Final Product Alginate Sodium Alginate Solution Enzyme Add Alginate Lyase Alginate->Enzyme Incubation Incubation (e.g., 30-50°C, 6-36h) Enzyme->Incubation Termination Reaction Termination (Heat Treatment) Incubation->Termination Centrifugation1 Centrifugation Termination->Centrifugation1 pH_Adjustment pH Adjustment (2.85) Centrifugation1->pH_Adjustment Ethanol_Precipitation Ethanol Precipitation pH_Adjustment->Ethanol_Precipitation Centrifugation2 Centrifugation & Washing Ethanol_Precipitation->Centrifugation2 Drying Drying Centrifugation2->Drying AEC Anion-Exchange Chromatography Drying->AEC Fraction_Collection Fraction Collection AEC->Fraction_Collection Analysis Analysis (TLC/HPLC) Fraction_Collection->Analysis Purified_Product Purified this compound Analysis->Purified_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_poor_resolution Poor Resolution Troubleshooting cluster_contamination Contamination Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Resolution Poor Resolution Start->Poor_Resolution Contamination Contamination Start->Contamination Check_Degradation Optimize Degradation Conditions Low_Yield->Check_Degradation Minimize_Loss Minimize Purification Steps Low_Yield->Minimize_Loss Improve_Elution Optimize Elution Low_Yield->Improve_Elution Check_Column Verify Column Chemistry Poor_Resolution->Check_Column Optimize_Gradient Optimize Elution Gradient Poor_Resolution->Optimize_Gradient Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load Desalting Add Desalting Step Contamination->Desalting Enzyme_Removal Ensure Enzyme Removal Contamination->Enzyme_Removal Endotoxin_Removal Endotoxin Removal Contamination->Endotoxin_Removal Solution Problem Resolved Check_Degradation->Solution Minimize_Loss->Solution Improve_Elution->Solution Check_Column->Solution Optimize_Gradient->Solution Reduce_Load->Solution Desalting->Solution Enzyme_Removal->Solution Endotoxin_Removal->Solution

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing HPLC for Uronic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of uronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing any peaks for my uronic acids. What are the common causes?

A: A complete lack of signal can be frustrating. Here are the primary areas to investigate:

  • Improper Sample Preparation: Uronic acids are often part of larger polysaccharides and require acid hydrolysis to be released as monosaccharides. Incomplete hydrolysis is a common reason for not observing peaks.[1]

  • Inadequate Detection: Uronic acids lack a strong chromophore, making UV detection challenging without derivatization.[2] Consider the following:

    • Derivatization: Pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for UV detection.[2][3]

    • Alternative Detectors: Pulsed Amperometric Detection (PAD) is a sensitive method for direct detection of underivatized carbohydrates, including uronic acids.[1][4] A Refractive Index (RI) detector can also be used, though it is less sensitive.[4]

    • Low UV Wavelength: If using a UV detector without derivatization, detection at low wavelengths (e.g., 190-210 nm) may be possible, but be aware of potential mobile phase interference.[4][5]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of uronic acids. An inappropriate pH can lead to poor retention and peak shape.[6][7]

Q2: My uronic acid peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing is a frequent issue in HPLC and can often be resolved by addressing the following:

  • Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the pKa of your uronic acids to ensure a consistent ionization state.[7][8] For basic compounds, a higher pH is often beneficial, though care must be taken with silica-based columns which can degrade at pH values above 8.[9]

  • Buffer Concentration: Using a buffer concentration that is too low may not provide sufficient buffering capacity. A concentration of 10-25 mM is often a good starting point.[10]

  • Column Choice: The stationary phase can have a significant impact. Highly pure, modern silica-based columns (Type B) have fewer acidic silanol groups that can cause tailing with polar analytes like uronic acids.[10]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[9]

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.[9]

Q3: My retention times are drifting and not reproducible. What should I check?

A: Retention time instability can compromise the reliability of your results. Consider these potential causes:

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, is a common cause of shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions.[9]

  • Mobile Phase Composition:

    • Inaccurate Preparation: Double-check the preparation of your mobile phase to ensure the correct solvent ratios and buffer concentrations.[9]

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition. Keep mobile phase reservoirs covered.[9][11]

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[9][11]

  • Pump Performance: Leaks in the pump seals or check valve issues can lead to an inconsistent flow rate.[8][12]

Q4: I'm having trouble separating different uronic acids from each other and from neutral sugars. What can I do?

A: Achieving good resolution between structurally similar compounds can be challenging. Here are some strategies:

  • Optimize Mobile Phase:

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be very effective for separating complex mixtures of sugars.[3][13]

    • Solvent Choice: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[6][14]

    • pH Adjustment: Fine-tuning the mobile phase pH can impact the retention of ionizable uronic acids differently, potentially improving their separation from neutral sugars.[6]

  • Column Selection:

    • Anion-Exchange Chromatography: This technique is well-suited for separating acidic sugars like uronic acids from neutral sugars.[4]

    • Different Stationary Phases: If using reversed-phase HPLC, trying a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) can provide different selectivity.[15][16]

  • Derivatization: Derivatization can not only improve detection but also alter the chromatographic behavior of the sugars, potentially leading to better separation.[2][3]

Experimental Protocols

Protocol 1: Pre-Column PMP Derivatization for UV-Vis Detection

This protocol is adapted for the derivatization of uronic acids with 1-phenyl-3-methyl-5-pyrazolone (PMP) for subsequent HPLC analysis.[2]

  • Reagent Preparation:

    • Prepare a 0.25 M PMP solution in methanol.

    • Prepare a 0.3 M NaOH solution.

    • Prepare a 0.3 M HCl solution.

  • Derivatization Reaction:

    • To 100 µL of your sample or standard (containing uronic acids), add 100 µL of the 0.25 M PMP solution.

    • Add 50 µL of 0.3 M NaOH.

    • Incubate the mixture at 60°C for 60 minutes.

  • Neutralization and Extraction:

    • After incubation, cool the mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 0.3 M HCl.

    • Dilute the mixture to a final volume of 1 mL with deionized water.

    • To remove excess PMP, extract the aqueous phase three times with 1 mL of chloroform.

    • Centrifuge at 12,000 rpm for 3 minutes to separate the layers.

  • Sample Analysis:

    • The resulting aqueous phase containing the PMP-labeled uronic acids is ready for HPLC injection.

Protocol 2: Acid Hydrolysis of Polysaccharides

This protocol describes a general method for the acid hydrolysis of polysaccharides to release uronic acid monomers.[1]

  • Hydrolysis:

    • To a known amount of your polysaccharide sample, add 1 M aqueous HCl.

    • Seal the reaction vessel and heat at 100°C for 4 hours.

  • Neutralization:

    • After hydrolysis, cool the sample to room temperature.

    • Carefully neutralize the sample with a suitable base (e.g., NaOH) to a pH of approximately 7.

  • Sample Cleanup:

    • The neutralized hydrolysate may need to be filtered (e.g., through a 0.45 µm filter) before injection into the HPLC system to remove any particulate matter.

Data Presentation

Table 1: HPLC Method Validation Parameters for PMP-Derivatized Sugars

This table summarizes typical validation parameters for an HPLC-DAD method for the analysis of PMP-sugar derivatives, demonstrating the performance that can be expected.[3]

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Rhamnose10–400>0.991.173.55
Fucose10–400>0.994.8314.63
Glucuronic Acid 10–400 >0.99 ~6.00 18.32
Galacturonic Acid 10–400 >0.99 N/AN/A

LOD: Limit of Detection, LOQ: Limit of Quantification. Data for Galacturonic Acid LOD/LOQ was not specified in the source but is expected to be in a similar range.

Table 2: Example HPLC Conditions for Uronic Acid Separation

This table provides examples of starting conditions for HPLC methods for uronic acid analysis. Optimization will likely be required for your specific application.

ParameterMethod 1: PMP-Derivatized (Reversed-Phase)[3]Method 2: Underivatized (Anion-Exchange)[5]
Column C18Tracer Extrasil SAX (5 µm, 25 cm x 4 mm)
Mobile Phase A 100 mM Sodium Phosphate Buffer, pH 8.02 mM KH₂PO₄ with 5% Methanol
Mobile Phase B AcetonitrileN/A (Isocratic)
Gradient 0 min–12% B, 35 min–17% B, 36 min–20% BIsocratic
Flow Rate Varies by column dimensions1.5 mL/min
Column Temp. 25 °C35 °C
Detection Diode Array Detector (DAD)UV at 210 nm

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., No Peaks, Bad Shape) no_peaks No / Small Peaks start->no_peaks Symptom bad_shape Poor Peak Shape (Tailing, Broad) start->bad_shape Symptom drift_rt Drifting Retention Time start->drift_rt Symptom check_sample 1. Verify Sample Prep - Complete Hydrolysis? - Correct Derivatization? check_detection 2. Confirm Detection Method - Detector On? - Correct Wavelength/Settings? - Derivatization Needed? check_sample->check_detection If Prep OK check_hplc 3. Investigate HPLC System - Mobile Phase Correct? - Leaks? Flow Rate Stable? - Column Equilibrated? check_detection->check_hplc If Detector OK solution Problem Resolved check_hplc->solution Adjust & Resolve no_peaks->check_sample Check First bad_shape->check_hplc Primary Cause drift_rt->check_hplc Primary Cause

Caption: A logical workflow for troubleshooting common HPLC issues.

Uronic_Acid_Analysis_Workflow sample Polysaccharide Sample hydrolysis Acid Hydrolysis sample->hydrolysis derivatization PMP Derivatization (Optional) hydrolysis->derivatization For UV-Vis hplc HPLC Separation (e.g., C18 or SAX) hydrolysis->hplc Direct Injection (PAD Detection) derivatization->hplc detection Detection (UV-Vis or PAD) hplc->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for uronic acid analysis from polysaccharides.

References

Technical Support Center: Mass Spectrometry of Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry of polysaccharides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of polysaccharides, categorized by experimental stage.

Sample Preparation

Question: Why is my polysaccharide sample not yielding any detectable oligosaccharides after enzymatic or acid hydrolysis?

Answer: Incomplete hydrolysis is a common issue. Consider the following:

  • Enzymatic Hydrolysis:

    • Enzyme Specificity and Activity: Ensure the enzyme used is specific for the glycosidic linkages present in your polysaccharide and that it is active.[1] Check the enzyme's optimal pH, temperature, and buffer conditions.

    • Enzyme Concentration and Incubation Time: You may need to optimize the enzyme-to-substrate ratio and increase the incubation time.

  • Acid Hydrolysis:

    • Acid Concentration and Temperature: For complete hydrolysis to monosaccharides, strong acids (e.g., 2M trifluoroacetic acid at 110°C) are often required.[2] For partial hydrolysis to oligosaccharides, milder conditions (e.g., lower acid concentration or temperature) are necessary and require careful optimization.

    • Removal of Hydrolysis Reagents: Ensure all acid is thoroughly removed before analysis, as it can interfere with ionization.[2]

Question: I see many unexpected peaks in my mass spectrum that do not correspond to my polysaccharide. What could be the source of this contamination?

Answer: Contamination can be introduced at multiple stages of sample preparation. Common sources include:

  • Detergents and Polymers: Detergents like SDS, Triton X-100, and Tween, often used in sample extraction, are common contaminants.[3] Polyethylene glycol (PEG) and polypropylene glycol (PPG) are also frequently observed and can suppress the signal of your analyte.[4] It is recommended to use mass spectrometry-compatible detergents or implement a thorough cleanup procedure.[3][5]

  • Plasticizers: Phthalates and other plasticizers can leach from laboratory consumables such as pipette tips and tubes.[6]

  • Solvents and Buffers: Non-volatile salts (e.g., Tris, phosphates) and buffers can suppress ionization and form adducts with your analyte.[3] Always use high-purity solvents (e.g., HPLC or LC-MS grade).[3] A list of common contaminants and their m/z values can be a helpful resource for identification.[7]

Ionization Issues

Question: I am not getting a good signal for my neutral polysaccharide using MALDI-TOF MS. How can I improve the ionization efficiency?

Answer: Neutral polysaccharides are notoriously difficult to ionize compared to peptides or proteins.[8] Several strategies can improve their signal intensity:

  • Matrix Selection: The choice of matrix is critical. 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for neutral saccharides.[8] A mixture of 3-aminoquinoline (3-AQ) and α-cyano-4-hydroxycinnamic acid (CHCA) has also been shown to improve ionization efficiency.[9]

  • Cationization: The addition of salts can enhance the formation of adducts, which ionize more readily. Adding ammonium salts to form chloride-anionized molecules or using alkali metal salts to form sodiated or potassiated ions is a common practice.[10]

  • Chemical Derivatization: Derivatizing the polysaccharide can significantly improve its ionization efficiency.[8]

    • Permethylation: This classic technique involves replacing all hydroxyl and N-acetyl protons with methyl groups, which increases hydrophobicity and ionization efficiency.[8]

    • Tagging: Attaching a charged or easily ionizable tag to the reducing end of the polysaccharide can also enhance the signal.[8]

Question: My sulfated polysaccharide is showing extensive fragmentation and poor signal in ESI-MS. What can I do to improve the analysis?

Answer: The high acidity and lability of sulfo groups make the analysis of sulfated polysaccharides challenging.[11][12] Here are some troubleshooting tips:

  • Ionization Mode: Negative ion mode generally provides better sensitivity for sulfated polysaccharides.[11]

  • Ion-Pairing Reagents: The use of volatile ion-pairing reagents, such as dibutylammonium acetate, in reversed-phase chromatography can improve chromatographic resolution and MS signal.[11] Avoid non-volatile reagents like tetraalkylammonium salts, which can contaminate the mass spectrometer.[11]

  • Desalting: The presence of various salt counterions (e.g., sodium, potassium) can complicate the mass spectrum by creating multiple adducts for each oligosaccharide. Converting the sample to the ammonium salt form can simplify the spectrum and improve sensitivity.[11] For MALDI, using a Nafion-coated probe can effectively remove sodium counterions and enhance spectral quality.[13]

Fragmentation Problems

Question: I am using in-source fragmentation (ISD) in MALDI, but the resulting spectrum is too complex to interpret. How can I control the fragmentation?

Answer: In-source decay (ISD) in MALDI can be a powerful tool for obtaining fragment information without MS/MS, but it needs to be controlled.[14]

  • Laser Fluence: ISD is highly dependent on the laser energy. By carefully adjusting the laser fluence, you can control the extent of fragmentation.[15]

  • Matrix Choice: Some matrices are more prone to inducing ISD than others. Experiment with different matrices to find one that provides the desired level of fragmentation for your analyte.[15]

  • Salt Presence: The presence of salts can influence ISD. For some analyses, the absence of salts is crucial, while for others, their presence is key for detecting sodiated fragment ions.[14]

Question: My MS/MS spectra for different polysaccharide isomers look very similar. How can I obtain more structurally informative fragments to differentiate them?

Answer: Differentiating polysaccharide isomers is a significant challenge in mass spectrometry.[16][17]

  • Collision Energy: High-energy collision-induced dissociation (CID) tends to produce more cross-ring cleavages, which can provide valuable information about linkage positions.[2][16] Experiment with a range of collision energies to optimize the formation of these diagnostic ions.

  • MSn Experiments: If your instrument is capable, performing MSn experiments can help to further fragment the initial product ions and elucidate more detailed structural information.[2][18]

  • Derivatization: Derivatization, such as permethylation, can alter the fragmentation pathways and sometimes lead to more informative spectra for distinguishing isomers.

Data Interpretation

Question: My mass spectrum shows a series of peaks with regular mass differences, but I am unsure how to assign them to a polysaccharide structure.

Answer: A series of peaks with a constant mass difference is characteristic of a polymer.

  • Identify the Repeating Unit: The mass difference between adjacent peaks corresponds to the mass of the monosaccharide repeating unit. For example, a difference of 162 Da suggests a hexose (like glucose or galactose) repeating unit, while 132 Da corresponds to a pentose (like xylose or arabinose).[17]

  • Consider Water Loss: Remember to account for the loss of a water molecule (18 Da) for each glycosidic bond formed.

  • Check for Adducts: The entire series of peaks may be shifted due to the presence of an adduct, such as sodium ([M+Na]+) or potassium ([M+K]+).

Question: How can I confidently assign the structure when my MS/MS spectrum is ambiguous and could correspond to multiple possible structures?

Answer: Ambiguity in MS/MS spectra is a common problem.[2][18]

  • Use Spectral Libraries and Databases: If you are working with known polysaccharides, compare your experimental spectra to entries in spectral libraries or databases.

  • Software Tools: Several software tools are available that can aid in the interpretation of glycan MS/MS spectra by predicting fragmentation patterns for given structures.[16][18]

  • Complementary Techniques: Mass spectrometry alone is often not sufficient for complete structural elucidation.[2] Combining MS data with information from other techniques, such as NMR spectroscopy or enzymatic digestion with linkage-specific enzymes, can help to resolve ambiguities.[2]

Quantitative Data Summary

Table 1: Common MALDI Matrices for Polysaccharide Analysis

MatrixAbbreviationCommon ApplicationsProperties
2,5-Dihydroxybenzoic acidDHBGeneral purpose, good for neutral and acidic polysaccharides.[8]Provides good signal intensity and is relatively tolerant to contaminants.
α-Cyano-4-hydroxycinnamic acidCHCAOften used for peptides, but can be effective for some polysaccharides, especially when mixed with other matrices.[9]Can promote in-source decay.
3-Aminoquinoline3-AQUsed as a derivatizing agent and matrix to improve ionization of neutral polysaccharides.[9]Enhances signal-to-noise and sensitivity.
Super-DHBsDHBA mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid, good for detecting glycan fragments.[14]Can be selective for glycan fragment ions.

Experimental Protocols

Generic Polysaccharide Sample Preparation Workflow for Mass Spectrometry
  • Purification:

    • If starting from a crude extract, purify the polysaccharide using methods such as size-exclusion chromatography or ion-exchange chromatography to remove proteins, lipids, and other contaminants.[19]

  • Hydrolysis (for oligosaccharide analysis):

    • Acid Hydrolysis (Partial): Resuspend the purified polysaccharide in a suitable concentration of a weak acid (e.g., 0.1 M trifluoroacetic acid). Heat at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30-60 minutes). The optimal conditions will need to be determined empirically for each polysaccharide.

    • Enzymatic Hydrolysis: Resuspend the polysaccharide in the recommended buffer for the chosen glycosidase. Add the enzyme at an optimized enzyme-to-substrate ratio and incubate at the optimal temperature for a sufficient duration.

  • Desalting and Cleanup:

    • It is crucial to remove salts and other small molecule contaminants before MS analysis. This can be done using graphitized carbon solid-phase extraction (SPE) cartridges or C18 Zip-tips, depending on the nature of the oligosaccharides.[3]

  • Derivatization (Optional but Recommended for Neutral Polysaccharides):

    • Permethylation: A common method involves using methyl iodide in the presence of a strong base (e.g., sodium hydride) in DMSO. This procedure should be performed in a fume hood with appropriate safety precautions.

  • Sample Spotting (for MALDI):

    • Mix the desalted (and derivatized, if applicable) sample with the chosen matrix solution at a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely before analysis.

  • Sample Preparation for ESI:

    • Resuspend the desalted sample in a solvent compatible with reverse-phase or hydrophilic interaction liquid chromatography (HILIC), typically a mixture of water and acetonitrile with a small amount of a volatile modifier like formic acid or ammonium acetate.

Visualizations

Diagrams

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Crude Polysaccharide Sample purification Purification (e.g., SEC, IEX) start->purification hydrolysis Hydrolysis (Acidic or Enzymatic) purification->hydrolysis cleanup Desalting & Cleanup (e.g., SPE) hydrolysis->cleanup derivatization Derivatization (Optional) (e.g., Permethylation) cleanup->derivatization ionization Ionization (MALDI or ESI) derivatization->ionization ms1 MS1 Analysis (Mass Fingerprinting) ionization->ms1 fragmentation Fragmentation (CID, ISD, etc.) ms1->fragmentation ms2 MS/MS Analysis (Sequencing, Linkage) fragmentation->ms2 interpretation Data Analysis & Interpretation ms2->interpretation

Caption: General Workflow for Polysaccharide Mass Spectrometry Analysis.

G start Low or No Signal Detected check_instrument Is the instrument tuned and calibrated? start->check_instrument tune_instrument Action: Tune and calibrate the mass spectrometer. check_instrument->tune_instrument No check_sample_conc Is the sample concentration in the optimal range? check_instrument->check_sample_conc Yes tune_instrument->check_sample_conc adjust_conc Action: Adjust sample concentration. check_sample_conc->adjust_conc No check_ionization Is the ionization method a good choice for the analyte? check_sample_conc->check_ionization Yes adjust_conc->check_ionization optimize_ionization Action: Optimize ionization source parameters. Consider derivatization or adding cationizing agents. check_ionization->optimize_ionization No check_contaminants Is ion suppression from contaminants possible? check_ionization->check_contaminants Yes optimize_ionization->check_contaminants improve_cleanup Action: Improve sample cleanup to remove detergents, salts, etc. check_contaminants->improve_cleanup Yes final_review Review results check_contaminants->final_review No improve_cleanup->final_review

Caption: Troubleshooting Logic for Low Signal Intensity.

Frequently Asked Questions (FAQs)

Q1: What is the largest polysaccharide that can be analyzed by mass spectrometry?

A1: The direct analysis of very large, intact polysaccharides by MS is challenging due to difficulties in ionization and detection at high m/z values.[15] Techniques like MALDI-TOF MS have been used to analyze polysaccharides up to several thousand Daltons, but often with low resolution.[15] Therefore, most structural analyses are performed on smaller oligosaccharides generated by hydrolysis of the parent polysaccharide.[1]

Q2: Can mass spectrometry distinguish between α and β glycosidic linkages?

A2: Differentiating between anomeric linkages (α vs. β) using mass spectrometry alone is extremely difficult as they are stereoisomers with the same mass. While some studies have shown subtle differences in fragmentation patterns, this is not a routine or reliable method. NMR spectroscopy is the definitive technique for determining anomeric configuration.

Q3: Is it necessary to derivatize my polysaccharide sample before analysis?

A3: It is not always necessary, but it is highly recommended for neutral polysaccharides to improve their ionization efficiency and signal intensity.[8] For acidic or sulfated polysaccharides, derivatization is less common, and efforts are more focused on proper desalting and choice of ionization conditions.[11]

Q4: What is the difference between glycosidic bond cleavage and cross-ring cleavage in MS/MS?

A4: Glycosidic bond cleavage, which results in B and Y ions, involves the breaking of the bond between two monosaccharide units. This provides information about the sequence of monosaccharides. Cross-ring cleavage, yielding A and X ions, involves the fragmentation of the monosaccharide ring itself. These fragments are particularly useful for determining the linkage positions between monosaccharides.[1][18]

Q5: Can I quantify the amount of a specific polysaccharide in a mixture using mass spectrometry?

A5: While mass spectrometry is primarily a qualitative tool for structural analysis, quantitative analysis is possible, though it can be complex. It typically requires the use of stable isotope-labeled internal standards and careful method development. For total polysaccharide content, colorimetric assays are often simpler and more direct.[19]

References

Technical Support Center: D-Heptamannuronic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of D-Heptamannuronic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound is not dissolving in water. What could be the problem?

A1: Several factors can contribute to the poor solubility of this compound in water. Firstly, as an acidic polysaccharide, its solubility is highly pH-dependent. At neutral or acidic pH, the carboxylic acid groups are protonated, leading to insolubility. Secondly, the presence of divalent cations like Ca²⁺ can cause precipitation. Lastly, improper dissolution technique can lead to the formation of clumps that are difficult to dissolve.

Q2: I've tried stirring for a long time, but the solution remains cloudy. What should I do?

A2: Persistent cloudiness often indicates that the this compound is not fully solubilized. Consider the following steps:

  • pH Adjustment: Gradually increase the pH of the solution by adding a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring. This compound's solubility significantly increases at a pH above its pKa. Alginates, which are structurally similar, are stable in a pH range of 5.5–10.[1]

  • Chelating Agents: If you suspect contamination with divalent cations, add a small amount of a chelating agent like EDTA or sodium citrate to sequester these ions.[1]

  • Heating: Gently warming the solution while stirring can aid dissolution. However, avoid prolonged heating at high temperatures as it may cause degradation.

Q3: The viscosity of my this compound solution is too high, making it difficult to work with. How can I reduce it?

A3: High viscosity is a common characteristic of polysaccharide solutions. To manage this:

  • Lower the Concentration: The most straightforward approach is to work with a more dilute solution.

  • Temperature: Increasing the temperature of the solution can decrease its viscosity.[1] However, be mindful of potential degradation at elevated temperatures.

  • Depolymerization: For some applications, controlled partial hydrolysis (e.g., using acid or enzymes) can be employed to reduce the molecular weight and, consequently, the viscosity. However, this will alter the chemical properties of the compound.

Q4: I am trying to dissolve this compound in an organic solvent, but it is not working. What are my options?

A4: this compound, like other alginates, is generally insoluble in most organic solvents such as ethanol, methanol, acetone, and chloroform.[2] To achieve solubility in organic solvents, chemical modification is typically required. One approach is the formation of tetrabutylammonium (TBA) salts, which can then be dissolved in polar aprotic solvents like DMSO or DMF, often with the addition of tetrabutylammonium fluoride (TBAF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The solubility of this compound is highly dependent on its form (acidic vs. salt) and the pH of the solution. While specific data for this compound is limited, we can infer from its monomer, D-Mannuronic acid, and its polymer family, alginates. The sodium salt of D-Mannuronic acid is reported to be soluble in water at concentrations of 10 mg/mL and even up to 250 mg/mL with the use of sonication.

Q2: How does pH affect the solubility of this compound?

A2: As an acidic polysaccharide, the solubility of this compound is significantly influenced by pH. In its acidic form, it is largely insoluble in water. By increasing the pH (making the solution more alkaline), the carboxylic acid groups deprotonate, forming a soluble salt (e.g., sodium heptamannuronate). Alginate solutions are generally stable in the pH range of 5.5 to 10.[1] Below pH 5.5, they tend to form a gel.[1]

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can facilitate the dissolution of this compound. However, it is crucial to avoid high temperatures for extended periods, as this can lead to the depolymerization and degradation of the polysaccharide. For sodium alginate solutions, a decrease in viscosity is observed with increasing temperature.[1]

Q4: What is the best way to prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use the sodium salt form of this compound. If you have the acidic form, you will need to convert it to a salt by neutralizing it with a base. A general procedure is to slowly add the powdered this compound to the vortex of a stirring aqueous solution to prevent clumping. If necessary, adjust the pH to the alkaline range (pH 7-9) to ensure complete dissolution.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents
CompoundSolventSolubilityNotes
This compound (acid form)WaterInsolubleSwells to form a gel.
This compound (sodium salt)WaterSolubleSolubility is pH-dependent.
This compound (acid form)Ethanol, Methanol, Acetone, ChloroformInsoluble[2]
D-Mannuronic acidWater~295.0 mg/mL (predicted)[3]
D-Mannuronic acid sodium saltWater10 mg/mLClear, colorless to faintly yellow solution.
D-Mannuronic acid sodium saltWater250 mg/mLRequires sonication.
Sodium AlginateWaterSolubleSlowly forms a viscous solution.
Sodium AlginateEthanol, Chloroform, EtherInsoluble
Table 2: Effect of pH on the Solubility of Alginates (as a proxy for this compound)
pH RangeSolubility/StateExplanation
< 3Insoluble (Precipitates)Carboxylic acid groups are fully protonated, leading to intermolecular hydrogen bonding and precipitation.
3 - 5.5Gel FormationPartial protonation of carboxylic acid groups allows for the formation of a hydrogel network.[1]
5.5 - 10SolubleCarboxylic acid groups are deprotonated, leading to electrostatic repulsion between chains and dissolution in water.[1]
> 10Soluble (with potential degradation)While soluble, high pH can lead to the degradation of the polysaccharide over time, reducing viscosity.

Experimental Protocols

Protocol 1: Solubilization of this compound by pH Adjustment

Objective: To dissolve this compound in an aqueous solution by converting it to its soluble salt form through pH adjustment.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beaker

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the powder slowly to a beaker containing the desired volume of deionized water while continuously stirring with a magnetic stirrer. This will create a suspension.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the suspension and measure the initial pH. It is expected to be in the acidic range.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

  • Continue adding NaOH until the this compound powder completely dissolves and the solution becomes clear. This is expected to occur in the pH range of 7.0-9.0.

  • Record the final pH of the solution.

  • If necessary, adjust the pH to the desired final value for your experiment using 0.1 M HCl or 0.1 M NaOH.

Protocol 2: Use of a Dispersing Agent to Prevent Clumping

Objective: To improve the dispersion of this compound in water and prevent the formation of clumps.

Materials:

  • This compound powder

  • A dispersing agent (e.g., sucrose, glucose, or a small amount of a water-miscible organic solvent like ethanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Methodology:

  • Weigh the desired amount of this compound powder.

  • In a dry container, thoroughly mix the this compound powder with the dispersing agent. A common ratio is 1:5 to 1:10 (this compound to dispersing agent).

  • Add the desired volume of deionized water to a beaker and begin stirring with a magnetic stirrer to create a vortex.

  • Slowly add the dry mixture of this compound and dispersing agent into the vortex of the stirring water.

  • Continue stirring until the powder is fully dispersed and dissolved.

  • If necessary, proceed with pH adjustment as described in Protocol 1 to ensure complete solubilization.

Visualizations

experimental_workflow start Start: Insoluble This compound weigh Weigh D-Heptamannuronic Acid Powder start->weigh add_water Add to Deionized Water with Stirring weigh->add_water check_solubility Observe Solubility add_water->check_solubility soluble Soluble Solution check_solubility->soluble Yes insoluble Insoluble Suspension/ Clumps Formed check_solubility->insoluble No troubleshoot Troubleshooting Options insoluble->troubleshoot ph_adjust pH Adjustment (add 0.1M NaOH) troubleshoot->ph_adjust dispersing_agent Use Dispersing Agent (e.g., Sucrose) troubleshoot->dispersing_agent heating Gentle Heating troubleshoot->heating recheck_solubility Re-observe Solubility ph_adjust->recheck_solubility dispersing_agent->recheck_solubility heating->recheck_solubility recheck_solubility->soluble Yes recheck_solubility->insoluble No, consult further troubleshooting

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_factors Factors Affecting Solubility cluster_methods Solubilization Methods pH pH pH_Adjustment pH Adjustment pH->pH_Adjustment Salt_Formation Salt Formation pH->Salt_Formation Ionic_Strength Ionic Strength (Presence of Salts) Ionic_Strength->Salt_Formation Solvent_Type Solvent Type Use_of_Cosolvents Use of Co-solvents/ Dispersing Agents Solvent_Type->Use_of_Cosolvents Temperature Temperature Controlled_Heating Controlled Heating Temperature->Controlled_Heating

Caption: Relationship between factors affecting solubility and corresponding solubilization methods.

References

Preventing degradation of D-Heptamannuronic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of D-Heptamannuronic acid in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an alginate oligomer, a type of polysaccharide, that is produced by marine brown algae and some bacteria.[1][2] It is used in research, particularly in studies related to pain and vascular dementia.[1][2]

Q2: How should I store the solid form of this compound?

A2: The solid, lyophilized form of this compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. Generally, this involves keeping it in a tightly sealed container in a dry place.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is typically soluble in aqueous solutions. For most applications, sterile, deionized water is a suitable solvent.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be aliquoted and stored at low temperatures. Based on supplier recommendations for similar compounds, storage at -80°C can preserve the solution for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3] It is also advisable to protect the solution from light.[3]

Q5: How can I prevent microbial contamination of my this compound solution?

A5: To prevent microbial growth, it is recommended to prepare the solution using sterile water and to filter-sterilize the final solution through a 0.22 µm filter before storage.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution appears discolored (yellowing or browning) over time. This may indicate thermal degradation or oxidation of the uronic acid. Uronic acids can be susceptible to degradation at elevated temperatures.Store aliquots of the solution at -20°C or -80°C to minimize thermal stress. Avoid repeated freeze-thaw cycles. Prepare fresh solutions more frequently if discoloration persists.
A shift in the pH of the solution is observed. Degradation of this compound can lead to the formation of acidic byproducts.Monitor the pH of the solution regularly, especially if stored for extended periods. If a significant pH shift occurs, it is recommended to prepare a fresh solution. Consider using a buffered solution if your experimental conditions allow.
Loss of biological activity or inconsistent experimental results. This is a strong indicator of compound degradation. The glycosidic bonds in the oligomer may be cleaving, or the uronic acid residues may be chemically modified.Prepare a fresh stock solution from solid material. It is also advisable to perform a stability test under your specific experimental conditions to determine the usable lifetime of the solution.
Precipitate forms in the solution upon thawing. The solubility of this compound may be reduced at lower temperatures or due to interactions with buffer components.Ensure the solution is completely thawed and gently vortexed to redissolve any precipitate. If the precipitate persists, it may be necessary to warm the solution slightly (e.g., to room temperature). Avoid excessive heating.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight of approximately 1250.88 g/mol ).[2] Adjust the amounts accordingly for your specific needs.

Materials:

  • This compound (solid)

  • Sterile, deionized water or a suitable sterile buffer

  • Sterile conical tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh out approximately 1.25 mg.

  • Add the desired volume of sterile water or buffer to the tube.

  • Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to prevent potential shearing of the oligomer.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe and filter it into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Quantitative Data

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureDurationLight ConditionsExpected Stability
-20°CUp to 1 monthProtect from lightStable[3]
-80°CUp to 6 monthsProtect from lightStable[3]

Note: This data is based on general recommendations for oligosaccharide solutions and may vary depending on the specific solvent and concentration. Users are encouraged to perform their own stability assessments for their specific experimental conditions.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Sterile Solvent weigh->dissolve filter Filter-Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store_short Short-term: -20°C aliquot->store_short < 1 month store_long Long-term: -80°C aliquot->store_long < 6 months thaw Thaw Aliquot store_short->thaw store_long->thaw use Use in Experiment thaw->use

Caption: Experimental workflow for the preparation and storage of this compound solutions.

cluster_degradation Degradation Pathways cluster_products Potential Degradation Products D_Heptamannuronic_Acid This compound in Solution Hydrolysis Hydrolysis (e.g., strong acid/base) D_Heptamannuronic_Acid->Hydrolysis Oxidation Oxidation D_Heptamannuronic_Acid->Oxidation Thermal_Degradation Thermal Stress (elevated temperature) D_Heptamannuronic_Acid->Thermal_Degradation Shorter_Oligomers Shorter Oligosaccharides Hydrolysis->Shorter_Oligomers Modified_Monomers Modified Monomers Oxidation->Modified_Monomers Furan_Derivatives Furan Derivatives and other byproducts Thermal_Degradation->Furan_Derivatives

Caption: Generalized degradation pathways for uronic acids like this compound in solution.

References

Technical Support Center: D-Heptamannuronic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of D-Heptamannuronic acid in plasma samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it measured in plasma?

A1: this compound is an alginate oligomer, a type of acidic monosaccharide. It can be derived from marine brown algae or certain bacteria. In a research context, it is investigated for its potential therapeutic roles in conditions such as pain and vascular dementia.[1][2][3] Its quantification in plasma is typically performed to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (its effect on the body).

Q2: What are the primary challenges in quantifying this compound in plasma?

A2: Quantifying this compound, like other uronic acids, in a complex biological matrix like plasma presents several challenges:

  • High Polarity: Its acidic nature makes it highly polar, leading to poor retention on standard reversed-phase liquid chromatography (RPLC) columns.

  • Matrix Effects: Plasma is rich in proteins, lipids, salts, and other endogenous molecules that can interfere with the analysis, suppressing or enhancing the analyte signal in mass spectrometry.[4]

  • Low Volatility: The compound is not volatile, making gas chromatography (GC) analysis impossible without chemical derivatization.[5]

  • Isomeric Interference: Plasma contains other monosaccharides and uronic acids that may be isomeric or isobaric, requiring high chromatographic resolution to differentiate.[6]

  • Analyte Stability: Degradation can occur during sample preparation, particularly during hydrolysis steps if they are required.[7]

Q3: Which analytical technique is most suitable for this analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers the high sensitivity and selectivity required to detect and quantify low concentrations of the analyte in a complex matrix.[8][9][10] To overcome the challenges of its high polarity, chemical derivatization or specialized chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) are often employed.[11]

Q4: Is derivatization necessary for the analysis?

A4: While not always mandatory if using HILIC, pre-column derivatization is highly recommended for RPLC-MS/MS analysis. Derivatization serves two main purposes: it decreases the polarity of the analyte, improving its retention on C18 columns, and it can enhance ionization efficiency, leading to better sensitivity.[11][12][13] For GC-MS analysis, derivatization is absolutely essential to make the analyte volatile.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak 1. Inefficient Extraction: this compound may be lost during protein precipitation or solid-phase extraction (SPE).2. Poor Derivatization Yield: The derivatization reaction conditions (pH, temperature, time) may be suboptimal.3. Analyte Degradation: The sample may have degraded due to improper storage or harsh sample processing conditions.4. Mass Spectrometer Settings: Incorrect precursor/product ion pair (MRM transition) or suboptimal source parameters (e.g., ionization voltage, gas flows).1. Optimize Extraction: Ensure the protein precipitation solvent (e.g., acetonitrile) is ice-cold. For SPE, verify that the sorbent type and elution solvent are appropriate for a polar, acidic analyte. Test different SPE cartridges (e.g., mixed-mode anion exchange).2. Optimize Derivatization: Verify the pH of the reaction mixture. Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) require alkaline conditions.[10] Test a range of reaction times and temperatures. Ensure derivatizing agents are fresh.3. Ensure Sample Integrity: Store plasma samples at -80°C. Process samples on ice and avoid prolonged exposure to strong acids or bases unless required for a specific, validated hydrolysis step.4. Optimize MS Parameters: Infuse a standard solution of derivatized this compound to confirm and optimize the MRM transition and source parameters.
High Background/Interference 1. Matrix Effects: Co-eluting substances from the plasma are interfering with ionization.2. Contamination: Contamination from reagents, solvents, or labware.3. Insufficient Chromatographic Resolution: Isomeric or isobaric compounds are not being separated from the analyte.1. Improve Sample Cleanup: Incorporate a delipidation step (e.g., liquid-liquid extraction with methyl-tert-butyl ether) or use a more selective SPE protocol.[4] Dilute the sample extract if sensitivity allows.2. Use High-Purity Reagents: Use LC-MS grade solvents and reagents. Pre-rinse all collection tubes and vials.3. Optimize Chromatography: Adjust the mobile phase gradient to increase separation. Consider a different column chemistry (e.g., HILIC or a different RPLC phase like phenyl-hexyl).
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte.2. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.3. Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase is not suitable.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.2. Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group during separation.3. Check Column Health: Flush the column or replace it if it's near the end of its lifespan.
Inconsistent Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in pipetting, extraction times, or derivatization reactions between samples.2. System Instability: Fluctuations in LC pump pressure or MS detector sensitivity.3. Internal Standard Issues: The internal standard (IS) is not behaving similarly to the analyte.1. Standardize Workflow: Use calibrated pipettes. Automate sample preparation steps if possible. Ensure consistent timing for all reaction steps.2. Perform System Suitability Tests: Run quality control (QC) samples at the beginning, middle, and end of the batch to monitor system performance.3. Choose a Suitable IS: Use a stable isotope-labeled version of this compound if available. If not, use a structurally similar uronic acid that is not present in the samples.

Experimental Protocols & Data

Hypothetical Protocol: LC-MS/MS Quantification with PMP Derivatization

This protocol is a hypothetical example based on established methods for other uronic acids.[11][12][13]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-Glucuronic Acid).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen at 40°C.

2. PMP Derivatization:

  • Reconstitute the dried extract in 50 µL of a 0.6 M NaOH solution containing 0.5 M PMP in methanol.

  • Vortex and incubate at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize by adding 50 µL of 0.6 M HCl.

  • Add 400 µL of water and 500 µL of dichloromethane. Vortex and centrifuge.

  • Discard the lower organic layer. Repeat the wash step twice.

  • Transfer the final aqueous layer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.

  • Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

  • MS Parameters (Hypothetical):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Quantitative Data (Hypothetical Validation Summary)

The following table summarizes the expected performance of a validated assay, based on typical results for similar analytes.[8][9][12]

Parameter This compound-bis-PMP Internal Standard (¹³C₆-Glucuronic Acid-bis-PMP)
Precursor Ion (m/z) [Calculated Value + H]⁺[Calculated Value + H]⁺
Product Ion (m/z) [Fragment Ion 1]⁺[Fragment Ion 1]⁺
Linearity Range 5 - 2000 ng/mLN/A
Correlation Coefficient (r²) > 0.995N/A
Limit of Detection (LOD) 1.5 ng/mLN/A
Limit of Quantification (LOQ) 5.0 ng/mLN/A
Intra-day Precision (%CV) < 10%N/A
Inter-day Precision (%CV) < 12%N/A
Accuracy (% Recovery) 92% - 108%N/A
Matrix Effect 95% - 110%N/A

Note: Specific m/z values for this compound and its fragments would need to be determined experimentally by direct infusion of the derivatized standard.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS 1 PPT Protein Precipitation (Acetonitrile) Add_IS->PPT 2 Centrifuge1 Centrifugation PPT->Centrifuge1 3 Drydown Supernatant Evaporation Centrifuge1->Drydown 4 Deriv PMP Derivatization (NaOH, 70°C) Drydown->Deriv 5 Neutralize Neutralization (HCl) Deriv->Neutralize 6 LLE Liquid-Liquid Extraction (Dichloromethane Wash) Neutralize->LLE 7 LCMS LC-MS/MS Analysis LLE->LCMS 8. Inject Aqueous Layer Integration Peak Integration LCMS->Integration 9 Calibration Calibration Curve Generation Integration->Calibration 10 Quant Quantification Calibration->Quant 11

Caption: Workflow for this compound quantification.

References

Validation & Comparative

Validating the Therapeutic Potential of D-Heptamannuronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of D-Heptamannuronic acid and its related compounds, primarily focusing on its anti-inflammatory and neuroprotective properties. Drawing upon available preclinical and clinical data of its constituent monomer, β-D-mannuronic acid (also known as M2000), and other alginate oligosaccharides, this document aims to equip researchers with the necessary information to validate and explore the therapeutic applications of this compound.

Comparative Performance Data

While specific data for this compound is limited, extensive research on the closely related β-D-mannuronic acid (M2000) in inflammatory conditions such as rheumatoid arthritis provides a strong basis for its potential efficacy.

Table 1: Clinical Efficacy of β-D-mannuronic acid (M2000) in Rheumatoid Arthritis (Phase III Clinical Trial)[1]
Outcome MeasureM2000 (500 mg, twice daily)PlaceboConventional Therapy
Number of Patients 969696
Treatment Duration 12 weeks12 weeks12 weeks
ACR20 Response Significant reduction compared to placebo and conventional groups--
DAS28 Score Significant improvementNo significant changeLess improvement than M2000
Adverse Events No to very low adverse events reported-Higher incidence of adverse events

ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria. DAS28 is a disease activity score for rheumatoid arthritis.

Table 2: In Vitro Anti-Inflammatory Effects of Alginate Oligosaccharides (AOS)
BiomarkerCell TypeTreatmentResult
TNF-α, IL-6, IL-1β LPS-stimulated RAW264.7 macrophagesGuluronate oligosaccharideDose-dependent suppression of pro-inflammatory cytokines[1]
NO, PGE2, ROS LPS-stimulated RAW264.7 macrophagesGuluronate oligosaccharideDose-dependent suppression of inflammatory mediators[1]
NF-κB activation DSS-induced colitis miceAlginate oligosaccharidesInhibition of p65 phosphorylation[2]
TLR4 expression LPS-stimulated ovine ruminal epithelial cellsAlginate oligosaccharidesSignificant decrease in gene expression[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of alginate oligosaccharides, including this compound, is believed to be the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. By interacting with TLR4, these compounds can inhibit the downstream activation of the NF-κB pathway, a key regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS/ Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 Activates DHeptamannuronic_acid This compound DHeptamannuronic_acid->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Promotes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Therapeutic Validation

The following diagram outlines a logical workflow for the preclinical and clinical validation of this compound's therapeutic potential.

G cluster_preclinical Preclinical Validation cluster_clinical Clinical Development in_vitro In Vitro Studies (Cell Lines: Macrophages, Neurons) animal_models Animal Models (e.g., Arthritis, Neurodegeneration) in_vitro->animal_models Promising Results tox_studies Toxicology & PK/PD Studies animal_models->tox_studies Demonstrated Efficacy phase1 Phase I (Safety & Dosage) tox_studies->phase1 Favorable Safety Profile phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Comparison) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A logical workflow for the therapeutic validation of this compound.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the validation of related compounds, which can be adapted for this compound.

In Vitro Anti-Inflammatory Assay
  • Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in vitro.

  • Cell Line: RAW264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Culture cells in appropriate media and conditions.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) should be included.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell viability can be assessed using an MTT assay to rule out cytotoxicity.

Animal Model of Rheumatoid Arthritis
  • Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory arthritis.

  • Animal Model: Collagen-induced arthritis (CIA) in DBA/1 mice or adjuvant-induced arthritis (AIA) in Lewis rats.

  • Methodology:

    • Induce arthritis according to established protocols.

    • Once symptoms of arthritis are evident, randomly assign animals to treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., Methotrexate).

    • Administer treatment daily via oral gavage or intraperitoneal injection for a set period (e.g., 2-4 weeks).

    • Monitor clinical signs of arthritis regularly, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling.

    • At the end of the study, collect blood for serum cytokine analysis and joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

Neuroprotection Assay in a Parkinson's Disease Model
  • Objective: To assess the neuroprotective effects of this compound against dopaminergic neuron loss.

  • Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

  • Methodology:

    • Pre-treat mice with this compound or vehicle for a specified duration (e.g., 4 weeks) via oral gavage.

    • Induce dopaminergic neurodegeneration by administering MPTP.

    • Assess motor function using behavioral tests such as the rotarod test and the pole test.

    • Euthanize the animals and collect brain tissue.

    • Perform immunohistochemical staining of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

    • Analyze levels of neurotransmitters (e.g., dopamine and its metabolites) in the striatum using HPLC.

Comparison with Other Alternatives

vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Traditional NSAIDs, such as ibuprofen and naproxen, primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While effective in reducing pain and inflammation, they are associated with gastrointestinal and cardiovascular side effects. This compound and its relatives appear to act via a different mechanism (TLR4/NF-κB inhibition) and have shown a favorable safety profile in clinical trials of M2000, suggesting a potential for fewer side effects.[4]

vs. Hyaluronic Acid (HA)

Hyaluronic acid is another naturally occurring polysaccharide with anti-inflammatory properties, particularly in the context of osteoarthritis. HA's effects are molecular weight-dependent, with high molecular weight HA generally being anti-inflammatory and low molecular weight HA potentially being pro-inflammatory. HA interacts with receptors like CD44 and TLR4 to modulate inflammation. A direct comparison of the efficacy and mechanisms of this compound and HA would be a valuable area for future research to determine their respective advantages in different inflammatory conditions.

References

A Comparative Analysis of D-Heptamannuronic Acid and Synthetic Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived oligosaccharide, D-Heptamannuronic acid, with established synthetic neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.

Executive Summary

Neurodegenerative diseases pose a significant global health challenge, driving the search for effective neuroprotective therapies. While synthetic agents have been the cornerstone of treatment strategies, there is a growing interest in naturally derived compounds. This guide examines this compound, a constituent of alginate, in the context of well-established synthetic neuroprotective drugs. The comparison reveals distinct yet sometimes overlapping mechanisms of action, primarily centered around anti-inflammatory, antioxidant, and anti-excitotoxic pathways. It is important to note that while preclinical data for this compound and related mannuronic acid derivatives are promising, direct comparative studies with synthetic agents are currently limited.

Mechanisms of Action: A Comparative Overview

The neuroprotective effects of this compound and the selected synthetic agents are multifaceted, targeting key pathological processes in neurodegeneration.

This compound and Alginate Oligosaccharides: Emerging evidence suggests that this compound and other alginate oligosaccharides exert their neuroprotective effects through several key pathways:

  • Anti-inflammatory Action: They have been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines by suppressing the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1][2].

  • Antioxidant Properties: Alginate oligosaccharides can upregulate the expression of antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3].

  • Anti-apoptotic Effects: By modulating mitochondrial function and inhibiting caspase activation, these compounds can protect neurons from programmed cell death[4][5].

  • Modulation of the Brain-Gut-Microbiota Axis: Polymannuronic acid has been shown to prevent dopaminergic neuronal loss by suppressing inflammation in the gut and brain, potentially mediated by gut microbiota-derived short-chain fatty acids[6][7].

Edaravone: This potent free radical scavenger is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in Japan[8]. Its primary mechanisms include:

  • Antioxidant Activity: Edaravone directly scavenges various free radicals, including peroxyl and peroxynitrite radicals, thereby protecting neurons, glia, and vascular endothelial cells from oxidative stress[8][9][10]. It also activates the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, further enhancing the cellular antioxidant defense[9][11]. More recently, it has been shown to activate the aryl hydrocarbon receptor (AHR) signaling pathway, which is associated with downstream upregulation of the NRF2 pathway[12][13].

  • Neurotrophic Factor Signaling: Edaravone has been found to induce the expression of the glial cell line-derived neurotrophic factor (GDNF) receptor RET, activating this crucial neuroprotective signaling pathway[14].

Riluzole: The first drug approved for ALS, Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission[15][16].

  • Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic terminals, thereby reducing the release of glutamate[15][16].

  • Postsynaptic Effects: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxic effects of excessive glutamate[15][16].

  • Enhancement of Glutamate Uptake: Riluzole can increase the activity of glutamate transporters, aiding in the clearance of glutamate from the synapse[17].

N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC exhibits broad neuroprotective properties[18][19].

  • Antioxidant Action: By replenishing intracellular glutathione levels, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS)[18][19].

  • Anti-inflammatory Effects: NAC can inhibit the activation of NF-κB, a key regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines[18][19].

  • Modulation of Glutamatergic and Neurotrophic Pathways: NAC also influences glutamatergic signaling and can modulate the expression of neurotrophic factors[19].

Quantitative Data Comparison

Direct comparative studies between this compound and these synthetic agents are scarce. The following tables summarize available quantitative data from individual studies, highlighting the different experimental contexts.

Table 1: In Vitro Neuroprotective Effects

CompoundModelConcentration/DoseObserved EffectReference
Alginate-derived Oligosaccharide LPS-activated BV2 microglia50-500 µg/mLSignificant inhibition of TNF-α, IL-6, and IL-1β production.[2]
Edaravone H₂O₂-induced neurotoxicity in miMNs10 µMAlleviated neurotoxicity and electrophysiological dysfunction.[14]
Glutamate-induced neurotoxicity in miMNs10 µMSignificantly alleviated neurite damage (15% reduction vs. 57% in untreated).[14]
6-OHDA-induced toxicity in dopaminergic neuronsNot specifiedProtected neurons through anti-apoptotic, anti-oxidative, and anti-inflammatory pathways.[20]
Riluzole Glutamate-induced excitotoxicity in neuronal cells1 µMPromoted neuronal cell survival.[21]
H₂O₂-induced cell death in SH-SY5Y cells1-10 µMSignificantly prevented H₂O₂-induced cell death and ROS increase.[22][23]
N-acetylcysteine H₂O₂-induced toxicity in primary rat hippocampus neurons100 µmol/lAmeliorated cell viability and mitigated excessive ROS production.Not found in provided search results

Table 2: In Vivo Neuroprotective Effects

CompoundModelDoseRoute of AdministrationObserved EffectReference
Polymannuronic acid Parkinson's disease mouse modelNot specifiedOral gavageImproved motor functions and prevented dopaminergic neuronal loss.[6]
Sodium Alginate Chromium-induced brain damage in rats200 mg/kg b.w.OralPrevented accumulation of chromium and improved all investigated neurochemical parameters.[24][25]
Edaravone Traumatic brain injury in ratsNot specifiedNot specifiedInhibited free radical-induced neuronal degeneration and apoptotic cell death.[26]
Global cerebral hypoxia in miceNot specifiedNot specifiedRestored microglial activity changes. Quantitative analysis of Iba1 signal in the CA1 region showed a significant decrease in the untreated hypoxia group compared to controls, which was partially restored in the treated group.[20]
N-acetylcysteine Closed head trauma in rats150 mg/kgIntraperitonealSignificantly decreased elevated MDA levels and increased reduced antioxidant enzyme activities (SOD and GPx).[27]
Prenatal stress-induced learning deficits in rat pups10 mg/kg b.w.Not specifiedSignificantly increased mean, retest, and retention scores in behavioral tests compared to the stress-only group.[28]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

Neuroprotective Effect of Sodium Alginate against Chromium-Induced Brain Damage in Rats [5][24][25]

  • Animal Model: Forty Wistar male rats were divided into four groups: control, chromium-intoxicated, sodium alginate only, and sodium alginate plus chromium.

  • Treatment: The chromium-intoxicated group received 10 mg/kg body weight of potassium dichromate orally for 28 consecutive days. The sodium alginate treated group received 200 mg/kg body weight of sodium alginate orally along with chromium.

  • Assessments: Neurotransmitters (Acetylcholinesterase, Monoamine oxidase A, Dopamine, and 5-Hydroxytryptamine) and neurobiochemical markers (NAD+ and S100B protein) were assessed in brain homogenates. Levels of HSP70, caspase-3, and protein profiling were evaluated. DNA damage was determined using the Comet assay.

Neuroprotective Effects of N-acetylcysteine on Experimental Closed Head Trauma in Rats [27]

  • Animal Model: Thirty-six adult male Sprague-Dawley rats were divided into control, trauma-alone, and trauma + NAC treatment groups.

  • Trauma Induction: A cranial impact was delivered to the skull over the right hemisphere.

  • Treatment: A single dose of NAC (150 mg/kg) was administered intraperitoneally 15 minutes after the trauma.

  • Assessments: Brain tissues were collected at 2 and 12 hours post-injury for biochemical (malondialdehyde, superoxide dismutase, glutathione peroxidase, catalase) and histopathological investigation.

Riluzole's Antioxidant Effects in a Cell Model [22][23]

  • Cell Model: Human SH-SY5Y neuroblastoma cells.

  • Treatment: Cells were exposed to 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress. Riluzole (in a concentration range of 1-10 µM) was co-incubated with H₂O₂.

  • Assessments: Cell viability was measured using the MTT assay. Whole-cell reactive oxygen species (ROS) levels were quantified using a fluorescent dye.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each agent.

D_Heptamannuronic_Acid_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NFkB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces MAPK->Pro_inflammatory_Cytokines Induces Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Reduces Oxidative_Stress->Neuroprotection Reduces

Caption: this compound's neuroprotective signaling pathways.

Edaravone_Pathway Edaravone Edaravone Free_Radicals Free Radicals Edaravone->Free_Radicals Scavenges Nrf2_HO1 Nrf2/HO-1 Pathway Edaravone->Nrf2_HO1 Activates AHR AHR Signaling Edaravone->AHR Activates GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET Activates Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Nrf2_HO1->Oxidative_Stress Reduces AHR->Nrf2_HO1 Upregulates Neuroprotection Neuroprotection GDNF_RET->Neuroprotection Oxidative_Stress->Neuroprotection Reduces

Caption: Edaravone's multi-target neuroprotective mechanisms.

Riluzole_Pathway Riluzole Riluzole Voltage_Gated_Na_Channels Voltage-Gated Na+ Channels Riluzole->Voltage_Gated_Na_Channels Blocks NMDA_Receptors NMDA Receptors Riluzole->NMDA_Receptors Blocks Glutamate_Uptake Glutamate Uptake Riluzole->Glutamate_Uptake Enhances Glutamate_Release Glutamate Release Voltage_Gated_Na_Channels->Glutamate_Release Reduces Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Reduces NMDA_Receptors->Excitotoxicity Reduces Glutamate_Uptake->Excitotoxicity Reduces Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Reduces

Caption: Riluzole's modulation of glutamatergic signaling.

NAC_Pathway NAC N-acetylcysteine Glutathione Glutathione NAC->Glutathione Precursor to NFkB NFkB NAC->NFkB Inhibits ROS Reactive Oxygen Species Glutathione->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Reduces Neuroinflammation->Neuroprotection Reduces

Caption: N-acetylcysteine's antioxidant and anti-inflammatory pathways.

Conclusion and Future Directions

This compound and its related alginate oligosaccharides demonstrate significant neuroprotective potential in preclinical models, operating through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. These actions show some overlap with the established synthetic agents Edaravone, Riluzole, and N-acetylcysteine, which target similar pathological pathways.

However, a direct, quantitative comparison of efficacy is hampered by the lack of head-to-head studies. Future research should focus on conducting such comparative experiments to clearly delineate the relative potencies and therapeutic windows of these compounds. Furthermore, a deeper investigation into the specific molecular targets of this compound is warranted to fully elucidate its mechanism of action. The exploration of naturally derived compounds like this compound represents a promising avenue for the development of novel and potentially safer neuroprotective therapies.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Varying Lengths of Mannuronic Acid Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of mannuronic acid oligomers of varying lengths, supported by experimental data. Mannuronic acid, a key component of alginate derived from brown algae, has garnered significant attention for its therapeutic potential. Its oligomeric forms, in particular, exhibit a range of biological activities that are often dependent on their degree of polymerization. This document summarizes the current understanding of how the length of mannuronic acid oligomers influences their antioxidant, anti-inflammatory, and antitumor effects, providing valuable insights for research and drug development.

Antioxidant Activity

The antioxidant properties of mannuronic acid oligomers are crucial for their potential to mitigate oxidative stress-related diseases. The primary mechanism of action is believed to be their ability to scavenge free radicals. Experimental evidence suggests that lower molecular weight oligomers generally exhibit higher antioxidant activity.

Table 1: Comparison of Antioxidant Activity of Mannuronic Acid Oligomers of Varying Molecular Weights

Molecular Weight (kDa)AssayTest SystemIC50 (mg/mL)Reference
16.0DPPH radical scavengingIn vitro24.0[1]
17.7DPPH radical scavengingIn vitro18.0[1]
20.5DPPH radical scavengingIn vitro11.0[1]
1-6Superoxide and hypochlorous acid radical scavengingIn vitroHigher activity than 6-10 kDa[2]
6-10Superoxide and hypochlorous acid radical scavengingIn vitroLower activity than 1-6 kDa[2]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of mannuronic acid oligomers.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the mannuronic acid oligomer samples in a suitable solvent (e.g., water or methanol).

    • Use a known antioxidant, such as ascorbic acid, as a positive control and prepare it in the same manner as the samples.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or control solutions to individual wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[3]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[3] A lower IC50 value indicates greater antioxidant activity.[5]

Anti-inflammatory Activity

Mannuronic acid oligomers have demonstrated significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory cytokines. This activity appears to be mediated, at least in part, through the Toll-like receptor 4 (TLR4) signaling pathway.

Table 2: Anti-inflammatory Effects of Mannuronic Acid

CompoundCell LineInflammatory StimulusEffect on Inflammatory MarkersReference
β-D-mannuronic acid (M2000)Monocyte-derived macrophages from AS patientsLipopolysaccharide (LPS)Decreased production of TNF-α and IL-6[6]
β-D-mannuronic acid (M2000)PBMCs from RA patients-Significant reduction in TNF-α and IL-6 gene expression[7][8]

Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of mannuronic acid oligomers on macrophage cells.

  • Cell Culture:

    • Culture a macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Treatment:

    • Seed the RAW 264.7 cells in 96-well plates at a suitable density (e.g., 1 x 10^6 cells/mL) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of mannuronic acid oligomers for a specific period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).[9]

    • Include a positive control (LPS only) and a negative control (cells only).

  • Measurement of Cytokine Production:

    • After a 24-hour incubation period, collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]

  • Data Analysis:

    • Compare the cytokine levels in the mannuronic acid oligomer-treated groups to the LPS-only control group to determine the percentage of inhibition.

Signaling Pathway: Toll-like Receptor 4 (TLR4) Signaling

Mannuronic acid has been shown to exert its anti-inflammatory effects by modulating the TLR4 signaling pathway.[2] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines. Mannuronic acid oligomers can interfere with this pathway, leading to a reduction in the inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Mannuronic_Acid Mannuronic Acid Oligomers Mannuronic_Acid->TLR4_MD2 Inhibits

Caption: TLR4 Signaling Pathway and Inhibition by Mannuronic Acid Oligomers.

Antitumor Activity

The potential of mannuronic acid oligomers as anticancer agents is an emerging area of research. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The antitumor effects may be linked to the modulation of signaling pathways that are critical for cancer cell growth and survival, such as the MEK/ERK/mTOR pathway.

Table 3: Antitumor Activity of Mannuronic Acid

CompoundCancer Cell LineAssayIC50Reference
Compound 4 (Trisaccharide)WM35 (Melanoma)MTT~25 µM[10]
Compound 4 (Trisaccharide)A2780 (Ovarian Carcinoma)MTT~50 µM[10]
Compound 5 (Trisaccharide)WM35 (Melanoma)MTT~50 µM[10]
Compound 5 (Trisaccharide)A2780 (Ovarian Carcinoma)MTT>100 µM[10]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of mannuronic acid oligomers on cancer cells.

  • Cell Seeding:

    • Seed the desired cancer cell line into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).[11]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment:

    • Treat the cells with various concentrations of the mannuronic acid oligomers.

    • Include a vehicle control (the solvent used to dissolve the oligomers) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[12]

    • Incubate the plates for an additional 1-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[13]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the compound concentration.

Signaling Pathway: MEK/ERK/mTOR Pathway

The MEK/ERK/mTOR signaling pathway is a key regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. Some antitumor agents exert their effects by inhibiting components of this pathway. While the direct interaction of mannuronic acid oligomers with this pathway is still under investigation, it represents a potential mechanism for their observed antitumor activity.

MEK_ERK_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Proliferation

Caption: A Simplified Diagram of the MEK/ERK/mTOR Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of mannuronic acid oligomers.

Experimental_Workflow cluster_preparation Oligomer Preparation & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies Preparation Preparation of Mannuronic Acid Oligomers of Varying Lengths Characterization Characterization (e.g., Molecular Weight, Purity) Preparation->Characterization Antioxidant Antioxidant Activity (e.g., DPPH Assay) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Activity (e.g., Cytokine Measurement) Characterization->Anti_inflammatory Antitumor Antitumor Activity (e.g., MTT Assay) Characterization->Antitumor Pathway_Analysis Signaling Pathway Analysis Antioxidant->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Antitumor->Pathway_Analysis In_Vivo In Vivo Studies Pathway_Analysis->In_Vivo

References

Validating the Mechanism of Action of D-Heptamannuronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Heptamannuronic acid's proposed mechanism of action, primarily as a Toll-like receptor 4 (TLR4) antagonist. Due to the limited direct experimental data on this compound, this guide leverages extensive research on its close structural analog, β-D-mannuronic acid (also known as M2000), to infer its biological activity and benchmark it against other known TLR4 antagonists.

Executive Summary

This compound, an alginate oligomer, is postulated to exert its therapeutic effects in conditions like pain and vascular dementia by modulating inflammatory pathways.[1][2][3] Strong evidence from studies on the related compound, β-D-mannuronic acid (M2000), suggests that the primary mechanism of action is the antagonism of Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2). This inhibition disrupts the downstream MyD88-dependent signaling cascade, leading to reduced activation of the transcription factor NF-κB and a subsequent decrease in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6]

This guide will delve into the experimental data supporting this mechanism for β-D-mannuronic acid, compare its performance with established TLR4 antagonists like TAK-242 and Eritoran, and provide detailed experimental protocols for validating these findings.

Comparative Performance of TLR4 Antagonists

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCell TypeStimulantCytokine MeasuredConcentration of Compound% Inhibition / EffectReference
β-D-mannuronic acid (M2000) Human PBMCs from COVID-19 patientsEndogenous stimulationTNF-α25 µ g/well & 50 µ g/well Statistically significant decrease (p<0.001)[2][7]
β-D-mannuronic acid (M2000) Human PBMCs from COVID-19 patientsEndogenous stimulationIL-625 µ g/well & 50 µ g/well Statistically significant decrease (p<0.001)[2][7]
β-D-mannuronic acid (M2000) Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS/LTATNF-α5 µ g/well & 25 µ g/well Significant decrease[6]
β-D-mannuronic acid (M2000) Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS/LTAIL-65 µ g/well & 25 µ g/well Significant decrease[6]
TAK-242 (Resatorvid) Human PBMCsLPSIL-6IC50: 20 nM50% inhibition[3]
TAK-242 (Resatorvid) Human PBMCsLPSIL-12IC50: 110 nM50% inhibition[3]
Eritoran (E5564) Human whole bloodLPS (10 ng/mL)TNF-αIC50: ~1-10 ng/mL (varies with LPS source)50% inhibition[1]

Table 2: Effect on TLR4 Signaling Pathway Components

CompoundCell TypeEffect MeasuredMethodResultReference
β-D-mannuronic acid (M2000) HEK293 cells overexpressing TLR4/MD2/CD14MyD88 mRNA expressionqRT-PCRSignificant inhibition[4][5]
β-D-mannuronic acid (M2000) HEK293 cells overexpressing TLR4/MD2/CD14NF-κB (p65) mRNA expressionqRT-PCRSignificant inhibition[4][5]
β-D-mannuronic acid (M2000) Monocyte-derived macrophages (Ankylosing Spondylitis patients)TLR4 protein expressionFlow CytometrySignificant suppression[6]
β-D-mannuronic acid (M2000) Monocyte-derived macrophages (Ankylosing Spondylitis patients)MyD88, MAPK14, NF-κB gene expressionReal-time PCRSignificant downregulation[6]
TAK-242 (Resatorvid) HEK293 cells overexpressing TLR4TLR4 interaction with TIRAP and TRAMCo-immunoprecipitationDisrupted interaction[8]

Visualizing the Mechanism of Action

To better understand the proposed mechanism, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for its validation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates D_Heptamannuronic_acid This compound (proposed) D_Heptamannuronic_acid->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates I_kB IκB IKK_complex->I_kB Phosphorylates (leading to degradation) nucleus Nucleus NF_kB->nucleus Translocates to I_kB->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Pro_inflammatory_Cytokines Induces Transcription

Caption: Proposed TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis This compound is a TLR4 antagonist cell_culture Cell Culture (e.g., HEK293-TLR4 reporter cells, PBMCs, Macrophages) start->cell_culture treatment Treatment Groups: 1. Vehicle Control 2. LPS (TLR4 agonist) 3. This compound + LPS 4. This compound alone cell_culture->treatment incubation Incubation treatment->incubation elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) incubation->elisa reporter_assay NF-κB Reporter Assay (e.g., Luciferase, SEAP) incubation->reporter_assay western_blot Western Blot Analysis (p-NF-κB, p-IκBα, MyD88) incubation->western_blot q_pcr qRT-PCR (TNF-α, IL-6, MyD88 mRNA) incubation->q_pcr data_analysis Data Analysis and Comparison elisa->data_analysis reporter_assay->data_analysis western_blot->data_analysis q_pcr->data_analysis conclusion Conclusion: Validate/Refute Hypothesis data_analysis->conclusion

Caption: Experimental workflow for validating the TLR4 antagonist activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.

TLR4 Reporter Gene Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway downstream of TLR4.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, and CD14 genes, and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB response element.

  • Protocol:

    • Seed the HEK293-TLR4 reporter cells in a 96-well plate and culture for 24 hours.

    • Pre-incubate the cells with varying concentrations of this compound or a known TLR4 antagonist (e.g., TAK-242) for 1-2 hours.

    • Stimulate the cells with a TLR4 agonist, such as Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the reporter protein activity (SEAP or luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation by this compound compared to the LPS-only control. Determine the IC50 value.

Cytokine Production Assay in Primary Immune Cells

This experiment assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation, or cultured human/murine macrophages (e.g., THP-1 or RAW 264.7).

  • Protocol:

    • Plate the PBMCs or macrophages in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding LPS (e.g., 100 ng/mL).

    • Incubate for 6-24 hours.

    • Collect the supernatant.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the LPS-stimulated control to determine the dose-dependent inhibitory effect.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression or phosphorylation status of key proteins in the TLR4 signaling pathway.

  • Cells: Macrophages (e.g., RAW 264.7) or other TLR4-expressing cells.

  • Protocol:

    • Culture cells to near confluence and then serum-starve for a few hours.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS for a short period (e.g., 15-60 minutes) to observe phosphorylation events.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB (p65 subunit), IκBα, and other relevant signaling molecules like MyD88.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to assess the inhibitory effect of this compound on signaling activation.

Conclusion

While direct experimental validation for this compound is still needed, the substantial evidence from its close analog, β-D-mannuronic acid, strongly supports its role as a TLR4 antagonist. The proposed mechanism involves the inhibition of the TLR4/MyD88/NF-κB signaling axis, leading to a reduction in pro-inflammatory cytokine production. The experimental protocols outlined in this guide provide a robust framework for researchers to directly validate this mechanism of action and quantitatively compare its efficacy against other TLR4 inhibitors. Such studies will be crucial in further establishing the therapeutic potential of this compound in inflammatory and neurodegenerative diseases.

References

D-Heptamannuronic Acid in Pain Relief: An Emerging Area of Investigation Compared to Established Natural Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel, effective, and safe analgesics is a perpetual challenge. While synthetic compounds have long dominated the landscape, interest in natural products with pain-relieving properties is experiencing a significant resurgence. This guide provides a comparative analysis of D-Heptamannuronic acid, a compound with nascent evidence for analgesic potential, against two well-researched natural compounds: Curcumin and Capsaicin. Due to the limited publicly available experimental data on this compound, this comparison will focus on presenting the existing information for this compound and then delve into a detailed, data-supported analysis of Curcumin and Capsaicin.

This compound: A Glimpse into its Analgesic Potential

This compound is an alginate oligomer produced by marine brown algae and certain Gram-negative bacteria.[1] While extensive, peer-reviewed experimental data on its direct analgesic effects is currently scarce in the public domain, a patent application suggests its potential utility in the treatment of pain and vascular dementia.[1] This indicates that research into its therapeutic applications is underway, but detailed preclinical and clinical data, including dose-response relationships, efficacy in various pain models, and mechanisms of action, are not yet widely published. Further research is needed to substantiate these claims and elucidate the specific pathways through which this compound may exert its effects.

A Comparative Analysis of Established Natural Analgesics: Curcumin and Capsaicin

In contrast to the nascent research on this compound, Curcumin, the active compound in turmeric, and Capsaicin, the pungent component of chili peppers, have been extensively studied for their analgesic properties. The following sections provide a detailed comparison of their mechanisms of action, supported by experimental data.

Quantitative Data on Analgesic Effects

The following table summarizes key quantitative data from preclinical studies on Curcumin and Capsaicin, offering a comparative look at their efficacy in animal models of pain.

CompoundAnimal ModelPain AssayDosing RegimenKey FindingsReference
Curcumin Wistar ratsEddy's Hot Plate100, 200, 400 mg/kg (oral)Significant (p<0.05) increase in mean basal reaction time. 400 mg/kg dose comparable to Aspirin (300 mg/kg).[2][3]
Curcumin MiceAcetic Acid-Induced Writhing25 µl/L (ethanolic extract)Writhing inhibition was on par with the standard drug, Diclofenac sodium.[4]
Capsaicin RatsCarrageenan-Induced Inflammatory Pain40 and 100 mg/kg (epidural)Both doses alleviated chronic pain, with the high dose being particularly effective.[5]
Capsaicin RatsOrofacial Pain Model0.25-1.0 mg/kg (local)Dose-dependently reduced face grooming behavior provoked by capsaicin injection. ED50: 0.65 mg/kg.[6]
Capsaicin MiceCarrageenan or CFA-induced inflammatory pain10 µg (intraplantar)Analgesic effect lasted for 6 days in the carrageenan model and 30 days in the CFA model.[7]

Mechanisms of Action and Signaling Pathways

Curcumin: A Multi-Target Anti-Inflammatory Agent

Curcumin's analgesic effects are largely attributed to its potent anti-inflammatory properties. It modulates multiple signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[8][9][10][11]

One of the primary mechanisms of Curcumin is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[10][11] By inhibiting NF-κB, Curcumin effectively dampens the inflammatory cascade that contributes to pain.

Additionally, Curcumin has been shown to interfere with other pro-inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[8][9][11] It can also activate the Nrf2/ARE antioxidant pathway, which helps to reduce oxidative stress that is often associated with inflammation and pain.[8]

Curcumin_Signaling cluster_pathway Cellular Signaling Stimuli LPS, Cytokines, etc. TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB Inhibits

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

Capsaicin: Targeting Nociceptive Neurons

Capsaicin's analgesic mechanism is distinct from Curcumin's. It directly interacts with a specific receptor on sensory neurons called the Transient Receptor Potential Vanilloid 1 (TRPV1).[12][13][14][15] The TRPV1 receptor is a non-selective cation channel that is activated by noxious heat, acidic conditions, and various inflammatory mediators.

When Capsaicin binds to and activates the TRPV1 receptor, it causes an influx of calcium and sodium ions into the neuron, leading to depolarization and the sensation of burning pain.[13] However, prolonged activation of TRPV1 by Capsaicin leads to a state of "desensitization" or "defunctionalization" of the nociceptor terminals.[7][14][16] This process involves several mechanisms, including the depletion of substance P (a neurotransmitter involved in pain signaling), reversible retraction of nerve fiber terminals, and a temporary loss of membrane potential.[16] This ultimately results in a long-lasting reduction in pain sensitivity in the area where the Capsaicin was applied.

Recent research has also identified an interaction between TRPV1 and another ion channel, anoctamin 1 (ANO1), which enhances the pain signal initiated by Capsaicin.[17][18] This finding presents another potential target for modulating Capsaicin-induced analgesia.

Capsaicin_Signaling cluster_activation Initial Activation (Pain Sensation) cluster_desensitization Prolonged Activation (Analgesia) Capsaicin_mol Capsaicin TRPV1 TRPV1 Receptor Capsaicin_mol->TRPV1 binds & activates Ca_ influx Ca²⁺/Na⁺ Influx TRPV1->Ca_ influx Depolarization Neuron Depolarization Ca_ influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal Prolonged_Capsaicin Prolonged Capsaicin Exposure TRPV1_desens TRPV1 Desensitization Prolonged_Capsaicin->TRPV1_desens SubstanceP_dep Substance P Depletion Prolonged_Capsaicin->SubstanceP_dep Nerve_retract Nerve Terminal Retraction (reversible) Prolonged_Capsaicin->Nerve_retract Analgesia Long-lasting Analgesia TRPV1_desens->Analgesia SubstanceP_dep->Analgesia Nerve_retract->Analgesia

Caption: Dual effect of Capsaicin on TRPV1 leading to pain and subsequent analgesia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to assess the analgesic effects of Curcumin and Capsaicin.

Hot Plate Test

The hot plate test is a common method to assess the response to thermal pain and is used to evaluate the efficacy of centrally acting analgesics.

  • Apparatus: A metal plate that can be heated to a constant temperature, typically between 50-55°C. A transparent glass cylinder is often placed on the plate to confine the animal.[19][20]

  • Procedure:

    • The animal (rat or mouse) is placed on the heated surface of the plate.[19][20]

    • The latency to a nociceptive response, such as licking a paw or jumping, is recorded with a stopwatch.[19][20]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., orally or by injection) at a predetermined time before placing the animal on the hot plate.

    • The increase in latency time compared to a control group is used as a measure of analgesic activity.[21]

Acetic Acid-Induced Writhing Test

This is a chemical-based pain model used to screen for peripheral analgesic activity.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test substance or a control.

    • A dilute solution of acetic acid is injected intraperitoneally.

    • This injection induces a characteristic stretching and writhing behavior.

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the injection.

    • A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Orofacial Pain Model (Capsaicin-Induced)

This model is used to study pain in the trigeminal region.

  • Procedure:

    • A low dose of capsaicin is injected subcutaneously into the vibrissa pad of a rat.[6]

    • This induces an immediate grooming response of the injected area.[6]

    • The duration or frequency of the grooming behavior is quantified.

    • The test compound is administered systemically or locally before the capsaicin injection.[6]

    • A reduction in the grooming response indicates an analgesic effect.[6]

Conclusion

References

Head-to-head comparison of D-Heptamannuronic acid and existing dementia drugs

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Initial searches for "D-Heptamannuronic acid" in the context of dementia did not yield relevant scientific literature. However, research on a structurally related compound, D-Mannuronic acid (M2000) , has shown potential in preclinical models of Alzheimer's disease. This guide will therefore provide a comparative analysis of D-Mannuronic acid against established and recent dementia therapies, based on available data.

This comparison guide offers an objective analysis for researchers, scientists, and drug development professionals, focusing on the performance and mechanisms of D-Mannuronic acid versus current dementia treatments, supported by experimental data.

Overview of a Novel and Existing Dementia Drugs

Dementia, with Alzheimer's disease being the most common form, presents a significant challenge in an aging global population. Current therapeutic strategies primarily offer symptomatic relief, while newer treatments aim to modify the disease's progression. This guide examines D-Mannuronic acid, a novel compound with anti-inflammatory and antioxidant properties, in comparison to established drugs like Memantine and Donepezil, and a recent antibody-based therapy, Donanemab.

Mechanism of Action

The therapeutic approaches to dementia are diverse, targeting different aspects of the disease's pathophysiology. D-Mannuronic acid appears to have a multi-faceted mechanism, while existing drugs often have more specific targets.

D-Mannuronic Acid (M2000): This novel nonsteroidal anti-inflammatory drug exhibits immunosuppressive and antioxidant effects. In a rat model of Alzheimer's disease, it has been shown to inhibit the production of amyloid plaques.[1] Its mechanism also involves reducing apoptosis and oxidative stress, as evidenced by the normalization of procaspase-3 levels and a decrease in the Bax/Bcl2 ratio, P53, and malondialdehyde (MDA).[1]

Memantine: This drug functions as an uncompetitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[2][3] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors.[2][3][4] Memantine preferentially blocks this excessive receptor activity without interfering with normal synaptic function, thereby protecting neurons.[2][3]

Donepezil: As a cholinesterase inhibitor, Donepezil increases the levels of acetylcholine in the brain.[3] Acetylcholine is a neurotransmitter crucial for memory and thinking, and its levels are reduced in Alzheimer's patients. By inhibiting the enzyme that breaks down acetylcholine, Donepezil can provide symptomatic relief.[3]

Donanemab: This is a monoclonal antibody designed to target and remove existing amyloid plaques in the brain, a hallmark of Alzheimer's disease.[5] The removal of these plaques is believed to slow the cognitive decline associated with the disease.[5]

Signaling Pathway Diagrams

D_Mannuronic_Acid_Pathway D-Mannuronic Acid D-Mannuronic Acid Amyloid Plaque Production Amyloid Plaque Production D-Mannuronic Acid->Amyloid Plaque Production Inhibits Oxidative Stress (MDA) Oxidative Stress (MDA) D-Mannuronic Acid->Oxidative Stress (MDA) Reduces Apoptosis (Bax/Bcl2, P53, procaspase-3) Apoptosis (Bax/Bcl2, P53, procaspase-3) D-Mannuronic Acid->Apoptosis (Bax/Bcl2, P53, procaspase-3) Reduces Neuronal Protection Neuronal Protection Memantine_Pathway Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Overstimulates Excessive Ca2+ Influx Excessive Ca2+ Influx NMDA Receptor->Excessive Ca2+ Influx Excitotoxicity & Neuronal Damage Excitotoxicity & Neuronal Damage Excessive Ca2+ Influx->Excitotoxicity & Neuronal Damage Memantine Memantine Memantine->NMDA Receptor Blocks Experimental_Workflow cluster_preclinical Preclinical Study (D-Mannuronic Acid) cluster_clinical Clinical Trial (e.g., Donanemab) A Induce AD in Rat Model B Treat with D-Mannuronic Acid A->B C Behavioral Testing (Morris Water Maze) B->C D Biochemical Analysis (Western Blot, etc.) B->D E Data Analysis & Interpretation C->E D->E F Patient Recruitment & Screening G Randomization (Drug vs. Placebo) F->G H Treatment Administration G->H I Cognitive & Functional Assessments H->I J Biomarker Analysis (PET scans) H->J K Safety Monitoring H->K L Data Analysis & Regulatory Submission I->L J->L K->L

References

A Researcher's Guide to the Cross-Validation of D-Heptamannuronic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex carbohydrates, the accurate quantification of specific monosaccharides like D-Heptamannuronic acid is crucial. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed methodologies to aid in method selection and implementation. While specific cross-validation studies for this compound are not extensively documented, the principles and performance data from the analysis of other uronic acids are highly applicable.

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on various factors including the required sensitivity, sample matrix complexity, available equipment, and desired throughput. The following table summarizes the key performance characteristics of four widely used methods for uronic acid quantification.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
Colorimetric Assay (Carbazole-Sulfuric Acid) Formation of a colored product upon reaction with carbazole in concentrated sulfuric acid.~0.2-20 µg~1 µgNot explicitly stated1.5 - 8.7[1]Variable, susceptible to interference
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of monosaccharides by gas chromatography and detection by mass spectrometry.0.5 - 500 mg/L[2]0.006 - 1.1 ppm[3]0.02 - 3.8 ppm[3]Intra-day: <10, Inter-day: <15[3]92.1 - 124.7[2]
High-Performance Liquid Chromatography (HPLC) with PMP Derivatization and UV/DAD Detection Separation of monosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) on a reversed-phase column with UV detection.10 - 400 µg/mL[4]1.17 - 4.83 µg/mL[4]3.55 - 18.32 µg/mL[4]< 3.8[5]98.53 - 102.13[5]
Capillary Electrophoresis (CE) Separation of charged or derivatized monosaccharides in a capillary based on their electrophoretic mobility.Not explicitly stated0.27 - 1.88 nM[6]Not explicitly statedGood repeatability reported[7]Good, but matrix effects can occur[8]

Experimental Workflows and Signaling Pathways

The general workflow for monosaccharide quantification involves sample preparation, including hydrolysis of polysaccharides if necessary, followed by the chosen analytical method.

Monosaccharide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Polysaccharide Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Colorimetric Colorimetric Assay Neutralization->Colorimetric GCMS GC-MS Neutralization->GCMS HPLC HPLC Neutralization->HPLC CE Capillary Electrophoresis Neutralization->CE Quantification Quantification Colorimetric->Quantification GCMS->Quantification HPLC->Quantification CE->Quantification

A generalized workflow for the quantification of monosaccharides from a polysaccharide sample.

For methods requiring derivatization, such as GC-MS and certain HPLC applications, an additional step is introduced after hydrolysis and neutralization.

Derivatization Workflow Monosaccharide Monosaccharide Sample Derivatization Derivatization (e.g., Silylation, Acetylation, PMP) Monosaccharide->Derivatization Analysis Chromatographic Analysis (GC-MS or HPLC) Derivatization->Analysis

Workflow illustrating the derivatization step prior to chromatographic analysis.

Detailed Experimental Protocols

Colorimetric Assay: Carbazole-Sulfuric Acid Method

This method is a classic and relatively simple approach for the quantification of uronic acids.

Principle: Uronic acids are dehydrated to furfural derivatives by concentrated sulfuric acid, which then react with carbazole to produce a pink-purple colored complex. The absorbance of this complex is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Sulfuric Acid-Borate Reagent: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully layer 90 mL of ice-cold 98% concentrated sulfuric acid under the borate solution. Allow the mixture to stand overnight to mix without generating excessive heat. Ensure it is thoroughly mixed and at room temperature before use.[9]

    • Carbazole Reagent: Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 mL of absolute ethanol.[9]

  • Sample and Standard Preparation: Prepare a standard curve using D-glucuronic acid or D-galacturonic acid in the range of 0.2 to 20 µg. Prepare unknown samples to fall within this range. The final volume for the assay is typically 250 µL.[9]

  • Assay Procedure:

    • Pipette 250 µL of each standard and sample into glass test tubes and cool in an ice bath.

    • Carefully add 1.5 mL of the ice-cold sulfuric acid-borate reagent to each tube while mixing and keeping the tubes in the ice bath.[9]

    • Heat the tubes at 100°C for 10 minutes.[9]

    • Rapidly cool the tubes in an ice bath.

    • Add 50 µL of the carbazole reagent to each tube and mix well.[9]

    • Re-heat the tubes at 100°C for 15 minutes.[9]

    • Cool the tubes to room temperature and measure the absorbance at 525 nm.[9]

  • Quantification: Determine the concentration of uronic acid in the samples by comparing their absorbance to the standard curve.

Considerations: Neutral sugars can interfere with this assay.[9] It is crucial to run appropriate blanks and controls. The timing and temperature of the heating steps are critical for reproducibility.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of complex carbohydrate mixtures. Monosaccharides, including uronic acids, require derivatization to become volatile for GC analysis.

Principle: Monosaccharides are converted to volatile derivatives (e.g., alditol acetates or trimethylsilyl ethers), separated on a GC column, and detected by a mass spectrometer. The mass spectra provide structural information for identification, and the peak area is used for quantification.

Protocol (Alditol Acetate Derivatization):

  • Hydrolysis: Hydrolyze the polysaccharide sample (containing approximately 50 µg of carbohydrate) in 300 µL of 4 M trifluoroacetic acid at 115°C for 2 hours. Dry the sample under reduced pressure.[11]

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols by adding a solution of sodium borohydride (NaBH4) in DMSO or aqueous ammonia. Incubate at 40°C for 90 minutes.

  • Acetylation: Acetylate the alditols to form alditol acetates. Add acetic anhydride and a catalyst such as 1-methylimidazole or pyridine. Heat at 60-100°C for 30-60 minutes.

  • Extraction: After cooling, extract the alditol acetates into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water to remove residual reagents.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for sugar analysis, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Temperature Program: An example program starts at 140°C, ramps to 218°C at 2°C/min, then to 280°C at 10°C/min, and holds for 2 minutes.[12]

    • Injection: Inject 1 µL of the sample in splitless mode.

    • MS Detection: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Collect data in full scan mode or selected ion monitoring (SIM) for increased sensitivity.

  • Quantification: Identify peaks by their retention times and mass spectra compared to standards. Quantify using the peak area relative to an internal standard (e.g., myo-inositol or sorbitol) added before derivatization.

Considerations: This method involves multiple steps and requires careful handling of reagents. The derivatization process can sometimes produce multiple peaks for a single sugar, complicating the chromatogram.[12]

High-Performance Liquid Chromatography (HPLC) with PMP Derivatization

HPLC with pre-column derivatization is a robust and widely used method for monosaccharide analysis, offering good separation and sensitivity.

Principle: Monosaccharides are derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-active label to the reducing end of the sugar. The PMP-derivatized sugars are then separated by reversed-phase HPLC and detected by a UV or Diode Array Detector (DAD).

Protocol:

  • Hydrolysis: If starting from a polysaccharide, perform acid hydrolysis as described for the GC-MS method.

  • PMP Derivatization:

    • Dissolve the dried monosaccharide sample (or standard) in a solution of 0.5 M PMP in methanol.

    • Add 0.3 M NaOH and incubate at 70°C for 30-120 minutes.[11][13]

    • Neutralize the reaction with 0.3 M HCl.[6]

    • Extract the mixture with an organic solvent (e.g., chloroform or diethyl ether) to remove excess PMP.[6][11] The aqueous phase contains the PMP-labeled sugars.

  • HPLC-DAD Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A typical mobile phase consists of a phosphate buffer (e.g., 100 mM, pH 6.7-8.0) and acetonitrile. A gradient elution is often employed to separate a wide range of monosaccharides.[4][13]

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: Monitor the eluent at 245 nm or 250 nm.[5]

  • Quantification: Identify peaks based on the retention times of PMP-derivatized standards. Quantify using a calibration curve generated from the peak areas of the standards.

Considerations: The derivatization conditions, especially pH and temperature, need to be carefully controlled for complete and reproducible reactions.[7] An alternative to NaOH as the base is triethylamine, which can simplify sample cleanup for subsequent MS analysis.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume and can be very fast.

Principle: Charged molecules migrate in an electric field within a narrow capillary filled with an electrolyte solution. The migration speed depends on the charge-to-size ratio of the analyte. Neutral monosaccharides can be analyzed after derivatization with a charged tag or under alkaline conditions where they become anionic.

Protocol (for underivatized uronic acids):

  • Sample Preparation: Hydrolyze polysaccharides as described previously. The resulting uronic acids are already charged at neutral or alkaline pH.

  • CE System Setup:

    • Capillary: Use a fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).

    • Background Electrolyte (BGE): A common BGE for acidic sugar analysis is a borate buffer at a pH around 9-10.

    • Injection: Inject the sample using pressure or electrokinetic injection.

    • Separation Voltage: Apply a voltage of 15-30 kV.

    • Detection: Use indirect UV detection or, if available, a conductivity detector. For derivatized sugars, direct UV or laser-induced fluorescence (LIF) detection can be used for higher sensitivity.

  • Analysis:

    • Identify peaks by comparing migration times with those of standards.

    • Quantify using peak areas and a calibration curve.

Considerations: CE can be more sensitive to matrix effects than HPLC.[8] The reproducibility of migration times can be a challenge, but this can be addressed by using an internal standard and reporting relative migration times. The high separation efficiency of CE allows for the resolution of closely related isomers.

Conclusion

The choice of method for the quantification of this compound depends on the specific research needs. Colorimetric assays are simple and rapid but lack specificity and are prone to interferences. GC-MS provides high sensitivity and structural information but requires extensive sample preparation, including derivatization. HPLC with PMP derivatization is a robust and reliable method with good sensitivity and is well-suited for routine analysis in many laboratories. Capillary Electrophoresis offers high separation efficiency and speed, particularly for complex mixtures and isomeric separation, but can be more susceptible to matrix effects. For accurate and reliable quantification, especially in complex biological samples, chromatographic methods such as HPLC or GC-MS are generally preferred. A thorough method validation is essential regardless of the chosen technique to ensure data quality and reproducibility.

References

Safety Operating Guide

Proper Disposal of D-Heptamannuronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Safety and Handling Precautions

Before disposal, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] It is recommended to handle the substance in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][2] In case of accidental contact, rinse the affected area with plenty of water.[1][2]

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Not a hazardous substance or mixture[1][2]
Personal Protective Equipment Safety goggles, gloves, lab coat[2][3]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[2]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2]
First Aid: Inhalation Remove to fresh air.[1][2]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.[2]
Environmental Hazards Contains no substances known to be hazardous to the environment.[2]

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of D-Heptamannuronic acid.

Methodology for Disposal of this compound

  • Decontamination of Empty Containers:

    • Thoroughly empty all contents from the container.

    • Triple rinse the container with a suitable solvent (e.g., water).

    • Collect all rinsate as chemical waste for proper disposal.

    • Obliterate, remove, or deface the original label on the container before disposal.

    • Dispose of the rinsed and dried glass container in the appropriate glass disposal bin.

  • Disposal of Unused or Waste this compound:

    • For Small Quantities:

      • Given its likely non-hazardous nature, small quantities of this compound can be dissolved in a large amount of water.

      • Slowly pour the diluted solution down the drain with a continuous, large volume of running water.

    • For Large Quantities or if Local Regulations Prohibit Drain Disposal:

      • Collect the waste material in a sturdy, leak-proof, and clearly labeled container.

      • The label should include "Waste this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.

      • Arrange for pickup and disposal by a certified hazardous waste management firm. Contact your institution's EHS office for specific procedures.[4]

  • Spill Cleanup:

    • In the event of a spill, sweep up the solid material, avoiding dust formation.[3]

    • Place the swept material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound Waste decision_quantity Small Quantity? start->decision_quantity dissolve Dissolve in large volume of water decision_quantity->dissolve Yes collect_waste Collect in a labeled, sealed container decision_quantity->collect_waste No / Local regulations prohibit drain_disposal Dispose down drain with copious amounts of water dissolve->drain_disposal end_disposal End of Disposal Process drain_disposal->end_disposal contact_ehs Contact Environmental Health & Safety for pickup collect_waste->contact_ehs contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidelines for D-Heptamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment (PPE). When handling D-Heptamannuronic acid, a risk assessment based on the procedure and quantity should be performed. However, the following table summarizes the recommended PPE for handling acidic compounds in a laboratory setting.[1][2][3]

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when splashing is likely.[1][2][4]To protect against splashes, mists, or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[4][5]To prevent skin contact with the chemical.
Body Protection A laboratory coat or chemical-resistant apron.[1][2][4]To protect clothing and skin from spills and splashes.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If dust is generated or working with large quantities, a respirator may be necessary.[4][5]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a clear operational plan minimizes risks and ensures procedural consistency. The following steps outline the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

    • Ensure the container is properly labeled.

  • Preparation for Use :

    • Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2]

    • Work in a well-ventilated area, such as a fume hood, especially when handling powders to avoid inhalation.[2]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling and Use :

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • If preparing a solution, always add the acid to the solvent (e.g., water), never the other way around, to avoid a potentially violent exothermic reaction.[1]

    • Use appropriate labware (e.g., glass or compatible plastic) for handling the acid.

    • Keep containers closed when not in use.

Spill Management

In the event of a spill, a prompt and appropriate response is crucial.

Spill Size Action
Small Spill For small spills, wear appropriate PPE, absorb the material with an inert absorbent material, and place it in a sealed container for disposal.[1]
Large Spill For large spills, evacuate the area and contact your institution's environmental health and safety department.[1][7]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal.[8]
Liquid Waste (Solutions) Neutralize acidic solutions with a suitable base (e.g., sodium bicarbonate) before disposal, ensuring the final pH is neutral (around 7).[6] Dispose of the neutralized solution in accordance with local regulations. Do not pour concentrated or untreated acidic solutions down the drain.[6][9]
Contaminated Materials Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks B Don PPE A->B C Prepare Workspace (Fume Hood) B->C D Weigh/Transfer Solid C->D E Prepare Solution (Acid to Water) D->E F Conduct Experiment E->F G Decontaminate Workspace F->G H Segregate Waste G->H I Dispose of Waste (Follow Procedures) H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.